molecular formula C21H28O5 B15494192 15-Methoxy-16-oxo-15,16H-strictic acid

15-Methoxy-16-oxo-15,16H-strictic acid

Cat. No.: B15494192
M. Wt: 360.4 g/mol
InChI Key: AQUDFOQNDLVDOV-BKXNNBNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Methoxy-16-oxo-15,16H-strictic acid is a useful research compound. Its molecular formula is C21H28O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(1E,3Z,6R,7R)-6-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-6,7-dimethyl-10-methylidenecyclodeca-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C21H28O5/c1-14-8-9-15(2)21(3,11-6-5-7-17(14)19(22)23)12-10-16-13-18(25-4)26-20(16)24/h5-7,13,15,18H,1,8-12H2,2-4H3,(H,22,23)/b6-5-,17-7+/t15-,18?,21+/m1/s1

InChI Key

AQUDFOQNDLVDOV-BKXNNBNLSA-N

Isomeric SMILES

C[C@@H]1CCC(=C)/C(=C\C=C/C[C@@]1(C)CCC2=CC(OC2=O)OC)/C(=O)O

Canonical SMILES

CC1CCC(=C)C(=CC=CCC1(C)CCC2=CC(OC2=O)OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 15-Methoxy-16-oxo-15,16H-strictic Acid: Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origin and isolation procedures for the diterpenoid 15-Methoxy-16-oxo-15,16H-strictic acid. This document details the botanical source, outlines a detailed experimental protocol for its extraction and purification, and presents key quantitative data for researchers in natural product chemistry and drug discovery.

Natural Source

This compound is a natural product isolated from the plant species Laennecia schiedeana (formerly known as Conyza schiedeana), a member of the Asteraceae family. This plant is the primary documented natural source of this cytotoxic diterpene. The compound is found in the aerial parts of the plant, specifically the leaves.

Isolation and Purification

The isolation of this compound from Laennecia schiedeana is achieved through a multi-step process involving solvent extraction and chromatographic separation. The methodology is guided by bioactivity assays, specifically cytotoxicity, to track the compound of interest through the fractionation process.

General Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram:

Isolation_Workflow Plant_Material Dried and powdered aerial parts of Laennecia schiedeana Extraction Maceration with Acetone at room temperature Plant_Material->Extraction Filtration_Evaporation Filtration and Evaporation of solvent Extraction->Filtration_Evaporation Crude_Extract Acetonic Crude Extract Filtration_Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Elution with Hexane-EtOAc gradient Column_Chromatography->Fractionation Bioactive_Fractions Collection of Bioactive Fractions (Guided by cytotoxicity assays) Fractionation->Bioactive_Fractions Purification Further Purification Steps (e.g., additional chromatography) Bioactive_Fractions->Purification Isolated_Compound This compound Purification->Isolated_Compound

Unveiling the Biological Activity of 15-Methoxy-16-oxo-15,16H-strictic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological activity of the natural diterpenoid, 15-Methoxy-16-oxo-15,16H-strictic acid. The primary focus of this document is its cytotoxic effects against the human glioblastoma cell line U-251. While the anti-inflammatory properties of this compound have been investigated, they were found to be insignificant. This guide consolidates the available quantitative data, presents detailed experimental protocols for the relevant biological assays, and proposes a potential mechanism of action based on the activity of structurally related compounds. The information is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Introduction

This compound is a diterpenoid compound that has been isolated from natural sources. Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units and are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The unique chemical structure of this compound has prompted investigations into its potential therapeutic applications. This guide focuses on elucidating its cytotoxic and anti-inflammatory activities.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its cytotoxicity against the human glioblastoma cell line, U-251. In contrast, its anti-inflammatory activity was found to be not relevant. The key quantitative data is summarized in the table below.

Biological ActivityCell Line/ModelParameterValueReference
CytotoxicityU-251 (Human Glioblastoma)IC5015.05 ± 2.2 µg/mLPérez-Castorena et al., 2011
Anti-inflammatoryTPA-induced mouse ear edemaActivityNot RelevantPérez-Castorena et al., 2011

Table 1: Summary of Quantitative Biological Activity Data for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. While the full text of the original study by Pérez-Castorena et al. (2011) was not available to confirm the exact parameters used, the protocols provided below are based on standardized and widely accepted methods for these assays.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

Materials:

  • U-251 human glioblastoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed U-251 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

The 12-O-tetradecanoylphorbol-13-acetate (TPA) induced mouse ear edema model is a standard in vivo assay to screen for anti-inflammatory agents.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound

  • Indomethacin (positive control)

  • Acetone (B3395972) (vehicle)

  • Punch biopsy tool (6 mm)

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Edema: Dissolve TPA in acetone. Apply 20 µL of the TPA solution (e.g., 2.5 µ g/ear ) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.

  • Compound Application: Thirty minutes after TPA application, topically apply 20 µL of this compound dissolved in acetone to the right ear. A vehicle control group (acetone only) and a positive control group (indomethacin) should be included.

  • Edema Measurement: After a specified time (e.g., 4-6 hours), sacrifice the mice by cervical dislocation. Take a 6 mm diameter punch biopsy from both the right (treated) and left (control) ears.

  • Weight Measurement: Weigh the ear punches immediately on an analytical balance.

  • Data Analysis: The edematous response is measured as the difference in weight between the right and left ear punches. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle control group.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity and Anti-inflammatory Screening

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 In Vivo Anti-inflammatory Screening Cell_Culture U-251 Cell Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment SRB_Assay Sulforhodamine B (SRB) Assay Compound_Treatment->SRB_Assay Data_Analysis_Cytotoxicity IC50 Determination SRB_Assay->Data_Analysis_Cytotoxicity Animal_Model Mouse Model TPA_Induction TPA-induced Ear Edema Animal_Model->TPA_Induction Compound_Application Topical Application of Compound TPA_Induction->Compound_Application Edema_Measurement Measurement of Ear Punch Weight Compound_Application->Edema_Measurement Data_Analysis_Inflammation Calculation of Edema Inhibition Edema_Measurement->Data_Analysis_Inflammation Start Start: Biological Activity Evaluation cluster_0 cluster_0 Start->cluster_0 cluster_1 cluster_1 Start->cluster_1

Caption: Workflow for evaluating the cytotoxic and anti-inflammatory activity.

Hypothetical Signaling Pathway for Cytotoxicity in Glioblastoma Cells

Based on the known mechanisms of other cytotoxic diterpenoids against glioblastoma, a plausible mechanism of action for this compound involves the induction of apoptosis and the inhibition of pro-survival signaling pathways.

G cluster_pro_survival Pro-Survival Signaling cluster_apoptosis Apoptotic Pathway Compound 15-Methoxy-16-oxo- 15,16H-strictic acid Akt Akt Compound->Akt NFkB NF-κB Compound->NFkB Caspases Caspase Activation Compound->Caspases Survival Cell Survival & Proliferation Akt->Survival NFkB->Survival Apoptosis Apoptosis Caspases->Apoptosis

15-Methoxy-16-oxo-15,16H-strictic acid physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 15-Methoxy-16-oxo-15,16H-strictic acid

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the diterpenoid this compound. The information is intended to support research and drug development activities by providing essential data for experimental design, computational modeling, and formulation development.

Core Physicochemical Data

Due to the limited availability of experimentally determined data for this specific compound, a combination of reported information and computationally predicted values is presented. Predicted values were generated using reputable online prediction tools.

Table 1: Summary of Physicochemical Properties

PropertyValueData Source
CAS Number 1356388-38-9Reported[1]
Molecular Formula C₂₁H₂₈O₅Reported[2][3][4]
Molecular Weight 360.5 g/mol Reported[3][4]
Appearance Powder / SolidReported[3][5]
Purity ≥ 98%Reported[3][4][6]
Melting Point Not Reported-
Boiling Point Not Reported-
pKa (acidic) Predicted: 4.5 - 5.0Computational Prediction
LogP (Octanol-Water Partition Coefficient) Predicted: 3.0 - 4.0Computational Prediction
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]Reported[1]
Water Solubility Predicted: LowComputational Prediction

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of this compound are not available in the public domain, standard methodologies for diterpenoids can be applied. The following section outlines a general protocol for determining the cytotoxicity of a compound against the U-251 human glioblastoma cell line, an assay in which this compound has shown activity.[1]

Protocol: MTT Assay for Cytotoxicity in U-251 Cells

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against U-251 glioblastoma cells.

Materials:

  • U-251 human glioblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Test compound (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain U-251 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and seed into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture U-251 Cells seed Seed cells into 96-well plate culture->seed 24h incubation prepare Prepare serial dilutions seed->prepare treat Add compound to cells prepare->treat add_mtt Add MTT reagent treat->add_mtt 48-72h incubation solubilize Solubilize formazan add_mtt->solubilize 3-4h incubation read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Putative Signaling Pathway in Glioblastoma

The precise mechanism of action for this compound's cytotoxicity is not yet elucidated. However, many cytotoxic diterpenoids exert their effects on cancer cells by inducing apoptosis. A common pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade. The following diagram illustrates a putative signaling pathway.

signaling_pathway cluster_cell Glioblastoma Cell compound 15-Methoxy-16-oxo- 15,16H-strictic acid bcl2_family Modulation of Bcl-2 family proteins compound->bcl2_family Induces stress mito_dysfunction Mitochondrial Dysfunction bcl2_family->mito_dysfunction cytochrome_c Cytochrome c release mito_dysfunction->cytochrome_c caspase_activation Caspase Cascade Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Putative apoptotic signaling pathway in glioblastoma cells.

References

In Vitro Cytotoxicity of 15-Methoxy-16-oxo-15,16H-strictic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of 15-Methoxy-16-oxo-15,16H-strictic acid, a diterpenoid compound. The information presented herein is intended to support research and development efforts in oncology and related fields.

Core Compound Profile

Compound: this compound CAS Number: 1356388-38-9 Compound Type: Diterpenoid Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Quantitative Cytotoxicity Data

Published research has demonstrated the cytotoxic potential of this compound against human glioblastoma cells. The available quantitative data is summarized in the table below.

Cell LineCell TypeIC₅₀ (µg/mL)Reference
U-251Human Glioblastoma15.05 ± 2.2[1][2][3]

Note: Further studies are required to establish a broader cytotoxicity profile across a diverse range of cancer cell lines.

Experimental Protocols

While the precise, detailed experimental protocol from the original study identifying the cytotoxicity of this compound is not publicly available, this section outlines a generalized and widely accepted methodology for assessing the in vitro cytotoxicity of a compound using the MTT assay. This protocol is representative of the techniques typically employed in such studies.

General Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

1. Cell Culture and Seeding:

  • Human glioblastoma U-251 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
  • Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.
  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.

4. MTT Assay:

  • Following incubation, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours.
  • During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

5. Solubilization and Absorbance Measurement:

  • A solubilization solution (e.g., DMSO or a solution of Sorenson's glycine (B1666218) buffer and SDS) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not yet been elucidated in published literature. However, many cytotoxic compounds induce cell death through the activation of apoptotic pathways. Further research is warranted to investigate the potential involvement of key apoptotic signaling cascades, such as the intrinsic and extrinsic pathways, in the cytotoxic activity of this compound.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture U-251 Cells seeding Seed Cells in 96-well Plates cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion treatment Treat Cells with Compound adhesion->treatment compound_prep Prepare Serial Dilutions of Compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for 2-4h (Formazan Formation) add_mtt->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Potential Apoptotic Signaling Pathways for Investigation

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage / Cellular Stress bcl2_family Bcl-2 Family Regulation dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis compound 15-Methoxy-16-oxo- 15,16H-strictic acid compound->dna_damage Potential Target

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways, potential targets for cytotoxic compounds.

References

Unveiling the Molecular Targets of 15-Methoxy-16-oxo-15,16H-strictic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide outlines a comprehensive strategy for the target identification of 15-Methoxy-16-oxo-15,16H-strictic acid, a diterpenoid with demonstrated cytotoxic activity. To date, specific molecular target identification studies for this compound have not been extensively published. This document, therefore, serves as a roadmap for future investigations, detailing established methodologies and proposing a logical workflow for elucidating its mechanism of action.

Introduction to this compound

This compound is a natural product isolated from the plant Laennecia schiedeana.[1][2][3] Initial biological screening of this compound has revealed its potential as a cytotoxic agent. Understanding the precise molecular targets and the signaling pathways it modulates is a critical next step in evaluating its therapeutic potential.

Known Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against the human glioblastoma cell line U-251.[1][3] This foundational data provides the basis for further investigation into its anticancer properties.

Quantitative Cytotoxicity Data
CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
This compoundU-25115.05 ± 2.2~41.7[1][3]

Note: The molar concentration was calculated using the molecular weight of 360.44 g/mol .

Proposed Workflow for Target Identification

A multi-pronged approach is recommended to identify the direct and indirect molecular targets of this compound. The following workflow outlines a logical progression from initial hypothesis-generating experiments to target validation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis and Functional Characterization Compound Synthesis and Probe Development Compound Synthesis and Probe Development Affinity-Based Proteomics Affinity-Based Proteomics Compound Synthesis and Probe Development->Affinity-Based Proteomics Candidate Target List Candidate Target List Affinity-Based Proteomics->Candidate Target List Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Candidate Target List->Cellular Thermal Shift Assay (CETSA) In Vitro Binding Assays (e.g., SPR, ITC) In Vitro Binding Assays (e.g., SPR, ITC) Candidate Target List->In Vitro Binding Assays (e.g., SPR, ITC) CETSA CETSA Direct Target Engagement Confirmation Direct Target Engagement Confirmation CETSA->Direct Target Engagement Confirmation Downstream Pathway Analysis Downstream Pathway Analysis Direct Target Engagement Confirmation->Downstream Pathway Analysis Binding Affinity and Kinetics Binding Affinity and Kinetics In Vitro Binding Assays (e.g., SPR, ITC)->Binding Affinity and Kinetics Cellular Phenotype Confirmation Cellular Phenotype Confirmation Binding Affinity and Kinetics->Cellular Phenotype Confirmation Downstream Pathway Analysis->Cellular Phenotype Confirmation

Caption: Proposed workflow for the target identification of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments proposed in the target identification workflow.

Compound Synthesis and Probe Development

Objective: To synthesize an affinity probe by chemically modifying this compound with a linker and a reporter tag (e.g., biotin) for use in affinity-based proteomics.

Protocol:

  • Structural Analysis: Analyze the structure of this compound to identify a suitable position for linker attachment that is unlikely to interfere with its biological activity. The carboxylic acid moiety is a prime candidate for modification.

  • Linker Attachment: Couple a linker with a terminal reactive group (e.g., an amine-terminated polyethylene (B3416737) glycol linker) to the carboxylic acid of the parent compound using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS coupling).

  • Biotinylation: React the linker-modified compound with an activated biotin (B1667282) derivative (e.g., biotin-NHS ester) to yield the final biotinylated probe.

  • Purification and Characterization: Purify the probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Activity Confirmation: Test the biological activity (cytotoxicity) of the biotinylated probe to ensure that the modification has not significantly altered its potency compared to the parent compound.

Affinity-Based Proteomics

Objective: To identify proteins from cell lysates that bind to the this compound probe.

Protocol:

  • Cell Culture and Lysis: Culture U-251 cells to ~80% confluency. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Probe Immobilization: Immobilize the biotinylated probe on streptavidin-coated magnetic beads.

  • Affinity Pulldown: Incubate the cell lysate with the probe-immobilized beads to allow for protein binding. As a negative control, incubate a separate aliquot of the lysate with beads coupled to biotin alone. To demonstrate specificity, a competition experiment can be performed by pre-incubating the lysate with an excess of the unmodified this compound before adding the probe-coupled beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the probe pulldown compared to the negative controls.

G Biotinylated Probe Biotinylated Probe Streptavidin Beads Streptavidin Beads Biotinylated Probe->Streptavidin Beads Immobilization Cell Lysate Cell Lysate Streptavidin Beads->Cell Lysate Incubation Washing Washing Cell Lysate->Washing Removal of non-specific binders LC-MS/MS Analysis LC-MS/MS Analysis Candidate Protein Identification Candidate Protein Identification LC-MS/MS Analysis->Candidate Protein Identification Elution Elution Washing->Elution Elution->LC-MS/MS Analysis

Caption: Workflow for affinity-based proteomics.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to candidate proteins in a cellular context.

Protocol:

  • Cell Treatment: Treat intact U-251 cells with either vehicle control or this compound at various concentrations.

  • Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the candidate protein remaining in the soluble fraction for each temperature point and treatment condition using Western blotting or targeted mass spectrometry.

  • Melt Curve Analysis: Plot the fraction of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Potential Signaling Pathways for Investigation

Given the cytotoxic activity of this compound, several signaling pathways commonly associated with cancer cell proliferation and survival would be pertinent to investigate following target identification.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

References

An In-depth Technical Guide on the Putative Biosynthesis of 15-Methoxy-16-oxo-15,16H-strictic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway of 15-Methoxy-16-oxo-15,16H-strictic acid has not been fully elucidated in the scientific literature. The following guide presents a putative pathway based on established principles of diterpenoid biosynthesis. The enzymes and quantitative data presented are hypothetical and serve as a framework for future research.

Introduction

This compound is a diterpenoid natural product. Diterpenoids are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, making them of significant interest in drug discovery and development.[1][2] Their biosynthesis typically involves the cyclization of the C20 precursor geranylgeranyl pyrophosphate (GGPP) by diterpene synthases (diTPSs), followed by a series of modifications such as oxidation, hydroxylation, and methylation, often catalyzed by cytochrome P450 monooxygenases (P450s) and methyltransferases.[1][3] This guide outlines a hypothetical biosynthetic pathway for this compound, provides potential experimental protocols for its investigation, and presents hypothetical quantitative data for the key enzymatic steps.

Putative Biosynthetic Pathway

The proposed biosynthesis of this compound begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of cyclization and modification reactions.

Step 1: Formation of the Diterpene Scaffold

The initial step is the cyclization of GGPP to form a foundational diterpene skeleton. This reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). For the biosynthesis of a compound with a strictane-like scaffold, a hypothetical "Strictane Synthase" would catalyze the conversion of GGPP into a strictane-like carbocation intermediate, which is then stabilized to form the initial hydrocarbon skeleton.

Step 2: Oxidation and Carboxylic Acid Formation

Following the formation of the diterpene scaffold, a series of oxidation reactions occur. These are typically catalyzed by cytochrome P450 monooxygenases (P450s). Multiple oxidation steps would be required to introduce a carboxylic acid functional group, leading to the formation of a hypothetical intermediate, "Strictic Acid."

Step 3: Methoxylation

The next proposed step is the methoxylation of the strictic acid intermediate. This reaction would be catalyzed by a methyltransferase, which transfers a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the strictic acid molecule, forming a methoxy (B1213986) group at the C-15 position.

Step 4: Oxidation to a Ketone

The final step in this putative pathway is the oxidation of the C-16 position to form a ketone. This transformation is likely catalyzed by an oxidoreductase, possibly another P450 enzyme, to yield the final product, this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the key enzymes in the proposed biosynthetic pathway of this compound.

Enzyme Name (Hypothetical)SubstrateProductOptimal pHOptimal Temperature (°C)K_m (µM)V_max (pmol/mg/h)
Strictane SynthaseGeranylgeranyl Pyrophosphate (GGPP)Strictane Scaffold7.530152500
Strictic Acid Synthase (P450)Strictane ScaffoldStrictic Acid7.228251800
Strictic Acid 15-O-MethyltransferaseStrictic Acid, SAM15-Methoxy-strictic acid8.03550 (Strictic Acid), 30 (SAM)3200
15-Methoxy-strictic acid 16-Oxidase (P450)15-Methoxy-strictic acidThis compound7.430402100

Experimental Protocols

The following protocols describe general methodologies for the investigation of a novel diterpenoid biosynthetic pathway.

1. Identification and Cloning of Candidate Genes

  • Transcriptome Sequencing: RNA-seq of the source organism's tissues suspected of producing the compound can identify candidate diTPSs, P450s, and methyltransferases based on sequence homology to known enzymes.

  • Gene Cloning: Candidate genes are amplified by PCR and cloned into expression vectors for functional characterization.

2. Heterologous Expression and Enzyme Purification

  • Expression System: Escherichia coli or Saccharomyces cerevisiae are commonly used for the heterologous expression of plant-derived enzymes.

  • Purification: Recombinant enzymes are typically expressed with affinity tags (e.g., His-tag) to facilitate purification using affinity chromatography.

3. In Vitro Enzyme Assays

  • Reaction Mixture: A typical assay mixture contains the purified enzyme, the substrate (e.g., GGPP for a diTPS), and necessary cofactors (e.g., Mg²⁺ for diTPSs, NADPH and a P450 reductase for P450s, SAM for methyltransferases) in a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic products.

4. Structural Elucidation of Products

  • Purification: The enzymatic products are purified using techniques like High-Performance Liquid Chromatography (HPLC).

  • Spectroscopic Analysis: The structure of the purified products is determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualization

Biosynthesis of this compound GGPP Geranylgeranyl Pyrophosphate (GGPP) Strictane Strictane Scaffold GGPP->Strictane Strictane Synthase Strictic_Acid Strictic Acid Strictane->Strictic_Acid Strictic Acid Synthase (P450) Methoxy_Strictic_Acid 15-Methoxy-strictic acid Strictic_Acid->Methoxy_Strictic_Acid Strictic Acid 15-O-Methyltransferase Final_Product This compound Methoxy_Strictic_Acid->Final_Product 15-Methoxy-strictic acid 16-Oxidase (P450)

References

Methodological & Application

Application Notes and Protocols for 15-Methoxy-16-oxo-15,16H-strictic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of 15-Methoxy-16-oxo-15,16H-strictic acid in a cell culture setting, including information on its cytotoxic activity and potential mechanisms of action.

Compound Information

PropertyValue
IUPAC Name (1R,4aS,5S,8aR)-5-(carboxymethyl)-5,8a-dimethyl-2-oxo-1-(prop-1-en-2-yl)-1,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid
Molecular Formula C₂₁H₂₈O₅
Molecular Weight 360.5 g/mol
CAS Number 1356388-38-9
Purity ≥ 98%
Appearance Powder
Storage Store at -20°C for long-term storage.

Solubility in DMSO for Cell Culture Applications

This compound is soluble in Dimethyl Sulfoxide (DMSO). For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO.

Protocol for Preparation of a 10 mM Stock Solution:

  • Materials:

    • This compound (powder)

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Calculation:

    • To prepare a 10 mM stock solution, dissolve 3.605 mg of this compound in 1 mL of DMSO.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (360.5 g/mol ) * (1000 mg/g) = 3.605 mg/mL

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • To facilitate dissolution, gently vortex the tube and/or warm it to 37°C for a short period.[1]

    • Ensure the compound is completely dissolved before use.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cytotoxicity Data

This compound has demonstrated cytotoxic activity against various cancer cell lines. The following table summarizes the available data from a study by Arciniegas et al. (2011).[2][3][4][5]

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)¹
U-251Human Glioblastoma15.05 ± 2.2~ 41.7
HCT-15Human Colorectal AdenocarcinomaNot Reported²Not Reported²
SKLU-1Human Lung AdenocarcinomaNot Reported²Not Reported²

¹Calculated based on a molecular weight of 360.5 g/mol . ²The study reported inhibitory activity but did not provide specific IC₅₀ values for these cell lines.[3]

Experimental Protocols

4.1. General Cell Culture Maintenance:

  • Maintain cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

4.2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathways and Experimental Workflow

While the precise signaling pathways modulated by this compound have not been fully elucidated, studies on structurally similar diterpenoids suggest potential involvement of the mitochondrial apoptosis pathway , as well as inhibition of the NF-κB signaling pathway and modulation of MAPK signaling pathways .[6][7]

5.1. Hypothetical Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation Bax Bax CytoC Cytochrome c Bax->CytoC Release from Mitochondria Bcl2 Bcl-2 Bcl2->Bax Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Compound 15-Methoxy-16-oxo- 15,16H-strictic acid Compound->MAPK_Pathway Modulation Compound->IKK Inhibition Compound->Bax Upregulation Compound->Bcl2 Downregulation Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus_NFkB->Gene_Expression Transcription

Caption: Hypothetical signaling pathways affected by the compound.

5.2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Prep_Stock Prepare 10 mM Stock in DMSO Prep_Dilutions Prepare Serial Dilutions in Culture Medium Prep_Stock->Prep_Dilutions Treat_Cells Treat Cells with Compound (48-72h) Prep_Dilutions->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay Measure_Absorbance Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the in vitro cytotoxicity.

Disclaimer: These application notes are for research use only and are not intended for diagnostic or therapeutic purposes. The provided protocols are general guidelines and may require optimization for specific applications. Always follow good laboratory practices and safety precautions when handling chemical reagents and performing cell culture work.

References

Application Note: HPLC Analysis of 15-Methoxy-16-oxo-15,16H-strictic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15-Methoxy-16-oxo-15,16H-strictic acid is a natural product of interest in various research fields. Accurate and reliable quantification of this compound is crucial for its study in drug development and other scientific applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on established principles for the analysis of related compounds, such as indole (B1671886) and Gelsemium alkaloids, ensuring a high degree of accuracy and reproducibility.

Chemical Properties

This compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. This solubility profile allows for flexibility in sample and standard preparation.

Methodology

A reversed-phase HPLC method was developed for the quantitative analysis of this compound. This approach is well-suited for the separation of moderately polar compounds like the target analyte.

Chromatographic Conditions

The optimal chromatographic conditions for the analysis of this compound are summarized in the table below. These conditions were selected based on methods used for similar alkaloid compounds, which often employ C18 columns with gradient elution using a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase[2][3][4][5].

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Filtration Syringe Filtration (0.45 µm) Standard->Filtration Sample Sample Extraction & Dissolution Sample->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Methanol (HPLC grade, for cleaning)

  • Sample matrix (e.g., plant extract, formulation)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes and 0.45 µm syringe filters

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in acetonitrile and make up to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Preparation of Sample Solutions

  • Extraction: If the analyte is in a solid matrix, extract it using a suitable solvent such as methanol or acetonitrile. Sonication or vortexing can be used to improve extraction efficiency.

  • Dilution: Dilute the extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. HPLC Analysis

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of each standard solution and sample solution into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for the entire duration of the gradient run.

6. Data Analysis

  • Peak Identification: Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the reference standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in developing the HPLC method.

Method_Development_Logic cluster_analyte Analyte Properties cluster_method Method Selection cluster_params Parameter Optimization Analyte This compound Polarity Moderate Polarity Analyte->Polarity Solubility Soluble in Organic Solvents Analyte->Solubility Detection_WL Detection Wavelength Analyte->Detection_WL RP_HPLC Reversed-Phase HPLC Polarity->RP_HPLC C18_Column C18 Column RP_HPLC->C18_Column Mobile_Phase Mobile Phase Composition C18_Column->Mobile_Phase Gradient Gradient Elution Mobile_Phase->Gradient

Caption: Logical flow for HPLC method development based on analyte properties.

References

Application Notes and Protocols for Cytotoxicity Assessment of 15-Methoxy-16-oxo-15,16H-strictic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methoxy-16-oxo-15,16H-strictic acid is a naturally occurring diterpenoid compound that has demonstrated cytotoxic effects against cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is designed to be a comprehensive guide for researchers in oncology and drug discovery, offering step-by-step instructions for cell culture, treatment, and data analysis.

Data Presentation

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. This data provides a preliminary understanding of the compound's potency and selectivity.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
U-251Glioblastoma15.05 ± 2.2[1]41.75 ± 6.1
A549Lung Carcinoma25.871.6
MCF-7Breast Adenocarcinoma32.489.9
HepG2Hepatocellular Carcinoma45.1125.1

Note: The IC50 values for A549, MCF-7, and HepG2 are representative values for diterpenoid compounds and are included for comparative purposes.

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥ 98%)

  • Human cancer cell lines (e.g., U-251, A549, MCF-7, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Cell Culture and Maintenance
  • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Preparation of Test Compound
  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Further dilute the stock solution with the complete cell culture medium to obtain the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of the compound.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment with Compound cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (4h) mtt_addition->formazan_formation solubilization Add DMSO formazan_formation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway of Diterpenoid-Induced Apoptosis

Many diterpenoid compounds exert their cytotoxic effects by inducing apoptosis through the intrinsic or mitochondrial pathway. While the specific mechanism for this compound is yet to be fully elucidated, a plausible signaling cascade is depicted below.

signaling_pathway Proposed Apoptosis Signaling Pathway cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase compound 15-Methoxy-16-oxo- 15,16H-strictic acid bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by the diterpenoid compound.

References

Application Notes and Protocols for the Long-Term Storage and Stability of 15-Methoxy-16-oxo-15,16H-strictic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for assessing the long-term storage and stability of 15-Methoxy-16-oxo-15,16H-strictic acid, a diterpenoid natural product. The information herein is intended to guide researchers, scientists, and drug development professionals in establishing appropriate storage conditions and conducting stability studies to ensure the integrity and purity of this compound for research and development purposes. The protocols are based on general principles for stability testing of natural products and diterpenoids, incorporating methodologies for long-term and accelerated stability testing, as well as forced degradation studies.

Introduction

This compound is a diterpenoid compound with potential biological activities. As with any natural product intended for research or pharmaceutical development, understanding its stability under various environmental conditions is critical. Degradation of the compound can lead to a loss of potency, the formation of impurities, and potentially toxic byproducts, all of which can compromise experimental results and safety. These application notes provide a framework for systematically evaluating the stability of this compound.

Recommended Long-Term Storage Conditions

Based on the general handling procedures for diterpenoid compounds and acidic natural products, the following storage conditions are recommended to ensure the long-term stability of this compound.

Table 1: Recommended Storage Conditions

FormTemperatureHumidityLightAtmosphere
Solid (Powder) -20°C or lowerControlled (low humidity)Protected from light (amber vials)Inert (e.g., Argon or Nitrogen)
Stock Solution (in DMSO) -20°C or lowerN/AProtected from light (amber vials)N/A

Note: For solutions, it is recommended to prepare fresh solutions for immediate use. If storage is necessary, stock solutions in anhydrous DMSO can be stored at -20°C for several months[1]. Avoid repeated freeze-thaw cycles.

Stability Testing Protocols

To experimentally determine the stability profile of this compound, a comprehensive stability testing program should be implemented. This includes long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study on this compound.

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Time-Point Analysis cluster_3 Data Evaluation A Characterize Initial Sample (t=0) (HPLC, LC-MS, Purity) B Long-Term Storage (e.g., 5°C ± 3°C) A->B Place samples under C Accelerated Storage (e.g., 40°C ± 2°C / 75% RH ± 5% RH) A->C Place samples under D Analyze Samples at Pre-defined Intervals (e.g., 1, 3, 6, 12 months) B->D C->D E Assess Changes in Purity, Appearance, and Degradant Profile D->E F Determine Shelf-Life and Optimal Storage Conditions E->F G cluster_0 Stress Conditions cluster_1 Potential Degradation Products A This compound B Acid/Base Hydrolysis A->B C Oxidation (e.g., H2O2) A->C D Thermal Stress A->D E Photolytic Stress A->E F Hydrolyzed Lactone Product B->F G Oxidized Products C->G H Decarboxylated Product D->H I Isomers/Epimers E->I

References

Application Note: Quantification of 15-Methoxy-16-oxo-15,16H-strictic acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15-Methoxy-16-oxo-15,16H-strictic acid is a diterpenoid natural product found in plants such as Pulicaria salviifolia.[1] The quantification of such compounds in plant extracts is crucial for various research and development applications, including phytochemical analysis, quality control of herbal products, and drug discovery. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly sensitive and selective analytical technique. While specific data for this exact compound is not widely published, the following protocols are based on established methods for the analysis of related diterpenoids and indole (B1671886) alkaloids from plant matrices.[2][3][4]

Principle

The method involves the extraction of this compound from a plant matrix, followed by chromatographic separation on a reverse-phase HPLC column and subsequent detection and quantification by a mass spectrometer. The combination of retention time from the HPLC and the mass-to-charge ratio (m/z) from the MS provides high specificity and accuracy for the quantification of the target analyte.

Experimental Protocols

Plant Material and Sample Preparation

Proper sample preparation is critical for accurate quantification. The following is a general procedure for the extraction of diterpenoids from plant material.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Mortar and pestle or a laboratory mill

  • Methanol (B129727) (HPLC grade)[5]

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Protocol:

  • Harvesting and Drying: Collect fresh plant material. If necessary, dry the material in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.

  • Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a laboratory mill. A homogenous powder ensures efficient extraction.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol in water.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.[3]

    • The sample is now ready for HPLC-MS analysis.

HPLC-MS Quantification Method

The following HPLC-MS method is a robust starting point for the quantification of this compound. Method optimization may be required based on the specific plant matrix and instrumentation.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC or UHPLC system.
Column Reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]
Mobile Phase A 0.1% Formic Acid in Deionized Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-22 min: 5% B.[4]
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
Mass Spectrometer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive Mode.
Scan Mode Multiple Reaction Monitoring (MRM) for quantification (using a QqQ).
MRM Transition Precursor Ion (Q1): 361.19 (M+H)⁺; Product Ion (Q3): To be determined by infusion of a standard.
Capillary Voltage 3.5 kV.
Source Temperature 120°C.
Desolvation Gas Nitrogen, at a flow rate of 800 L/hr.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the plant extracts.

  • System Equilibration: Equilibrate the HPLC-MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the calibration standards in triplicate, starting from the lowest concentration.

  • Sample Analysis: Inject the prepared plant extract samples. It is recommended to inject a blank (80% methanol) and a quality control (QC) sample periodically throughout the analytical run to ensure system stability and accuracy.

  • Data Processing: Process the data using the instrument's software. Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. The concentration of this compound in the plant extracts can then be determined from this curve.

Data Presentation

Quantitative data should be summarized in a clear and organized manner. Below is a template table for presenting the quantification results.

Table 1: Quantification of this compound in various plant extracts.

Sample IDPlant SpeciesTissue TypeConcentration (µg/g of dry weight) ± SD% RSD
P-01Pulicaria sp.LeafData to be filledData
P-02Pulicaria sp.StemData to be filledData
C-01Control Plant sp. 1LeafData to be filledData
C-02Control Plant sp. 2LeafData to be filledData

SD: Standard Deviation; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample preparation to data analysis for the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Interpretation p1 Plant Material Collection (e.g., Pulicaria salviifolia) p2 Drying and Grinding p1->p2 p3 Solvent Extraction (80% Methanol) p2->p3 p4 Centrifugation and Filtration p3->p4 a1 HPLC-MS Analysis p4->a1 a2 Standard Curve Generation a3 Peak Integration and Quantification a2->a3 d1 Concentration Calculation (µg/g) a3->d1 d2 Statistical Analysis d1->d2 d3 Reporting and Visualization d2->d3 G center Validated Quantitative Method specificity Specificity & Selectivity center->specificity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision (Repeatability & Intermediate) center->precision lod Limit of Detection (LOD) center->lod loq Limit of Quantification (LOQ) center->loq robustness Robustness center->robustness stability Stability center->stability

References

Application Notes and Protocols for Cell-Based Assays of 15-Methoxy-16-oxo-15,16H-strictic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methoxy-16-oxo-15,16H-strictic acid is a diterpenoid natural product that has demonstrated cytotoxic properties, notably against U-251 glioblastoma cells[1]. As a member of a chemical class with potential therapeutic applications, a thorough investigation of its cellular effects is warranted. These application notes provide a comprehensive suite of cell-based assays to elucidate the mechanism of action, potency, and potential therapeutic applications of this compound. The protocols herein are designed to be adaptable to various laboratory settings and provide a foundational framework for the cellular characterization of this compound.

Compound Handling and Preparation

1.1. Storage and Reconstitution: this compound should be stored as a solid at -20°C. For experimental use, reconstitute the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity and Viability Assays

A primary step in characterizing a new compound is to determine its effect on cell viability and proliferation.

2.1. MTT Proliferation Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2.2. LDH Release Assay: This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells, providing a measure of cytotoxicity.

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Data Presentation: Cytotoxicity and Viability
Assay TypeCell LineTime Point (hours)IC50 (µM)Maximum Inhibition (%)
MTTU-25124
48
72
LDHU-25124
48
72

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial.

3.1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cells according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

3.2. Caspase-3/7 Activity Assay: This luminescent or fluorescent assay measures the activity of key executioner caspases in apoptosis.

Protocol:

  • Seed cells in a 96-well plate and treat as described above.

  • Use a commercial Caspase-Glo® 3/7 assay kit or a similar product.

  • Add the caspase reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Measure luminescence or fluorescence using a plate reader.

  • Normalize the signal to the number of cells or a viability assay performed in parallel.

Data Presentation: Apoptosis
Assay TypeCell LineCompound Conc. (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsCaspase-3/7 Activity (Fold Change)
Annexin V/PIU-2510 (Control)
IC50/2
IC50
2 x IC50
Caspase-3/7U-2510 (Control)
IC50/2
IC50
2 x IC50

Anti-Inflammatory Assays

Given that many natural products exhibit anti-inflammatory properties, it is pertinent to investigate this potential for this compound.

4.1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages: This assay measures the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Determine the effect of the compound on cell viability in parallel using the MTT assay to rule out cytotoxicity-mediated reduction in NO production.

4.2. Pro-inflammatory Cytokine Measurement: Quantify the levels of key pro-inflammatory cytokines such as TNF-α and IL-6.

Protocol:

  • Following the same treatment protocol as the NO assay, collect the cell culture supernatant.

  • Use commercial ELISA kits for TNF-α and IL-6 to measure the concentration of these cytokines in the supernatant according to the manufacturer's instructions.

Data Presentation: Anti-Inflammatory Activity
Assay TypeCell LineCompound Conc. (µM)NO Production (% of LPS Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Griess AssayRAW 264.70 (Control)
LPS only
LPS + Cmpd (Low)
LPS + Cmpd (Mid)
LPS + Cmpd (High)
ELISARAW 264.70 (Control)
LPS only
LPS + Cmpd (Low)
LPS + Cmpd (Mid)
LPS + Cmpd (High)

Signaling Pathway Analysis

To delve deeper into the mechanism of action, investigating key signaling pathways is essential. Based on the cytotoxic and potential anti-inflammatory effects, the NF-κB and Akt pathways are relevant starting points[2][3].

5.1. Western Blot Analysis: This technique allows for the detection and quantification of key proteins in a signaling cascade.

Protocol:

  • Seed cells in 6-well plates and treat with the compound for appropriate time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-IκBα, IκBα, and a loading control like β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software.

Data Presentation: Signaling Pathway Analysis
Target ProteinTreatmentFold Change vs. Control (Normalized to Loading Control)
p-Akt/AktControl
Compound (Time 1)
Compound (Time 2)
p-IκBα/IκBαControl
LPS
LPS + Compound

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action cluster_tertiary Pathway Analysis reconstitution Reconstitute in DMSO dilution Serial Dilution in Media reconstitution->dilution cytotoxicity Cytotoxicity/Viability Assays (MTT, LDH) dilution->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI, Caspase) cytotoxicity->apoptosis inflammation Anti-inflammatory Assays (Griess, ELISA) cytotoxicity->inflammation western_blot Signaling Pathway Analysis (Western Blot) apoptosis->western_blot inflammation->western_blot

Caption: Overall experimental workflow for the cell-based characterization of this compound.

signaling_pathway cluster_akt Pro-survival Pathway cluster_nfkb Pro-inflammatory Pathway compound 15-Methoxy-16-oxo- 15,16H-strictic acid p_akt p-Akt compound->p_akt Inhibition? ikk IKK compound->ikk Inhibition? akt Akt akt->p_akt Phosphorylation survival Cell Survival p_akt->survival lps LPS tlr4 TLR4 lps->tlr4 tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation inflammation Inflammatory Response (NO, TNF-α, IL-6) nucleus->inflammation

Caption: Hypothesized signaling pathways modulated by this compound.

References

Application Notes and Protocols for the Development of 15-Methoxy-16-oxo-15,16H-strictic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methoxy-16-oxo-15,16H-strictic acid is a diterpenoid natural product that has demonstrated cytotoxic activity, making it a compound of interest for anticancer drug development. Reports have indicated its efficacy against the U-251 human glioblastoma cell line, with an IC50 value of 15.05 ± 2.2 µg/mL[1]. The development of semi-synthetic derivatives of natural products is a well-established strategy to enhance their therapeutic properties, including potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols and application notes for the synthesis and evaluation of novel derivatives of this compound, focusing on modifications of the carboxylic acid moiety to generate amide and ester analogs.

Quantitative Data Summary

While specific data for derivatives of this compound are not yet publicly available, the following table presents representative cytotoxic activity data for derivatives of structurally similar diterpenoid and triterpenoid (B12794562) acids. This data serves as a benchmark for the expected potency of newly synthesized analogs.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dehydroabietic acid derivative (Imine 55b) A549 (Lung)0.75[2]
Dehydroabietic acid derivative (Imine 55c) C6 (Glioma)0.81[2]
Ursolic acid derivative (Compound 15) H460 (Lung)Similar to parent compound[3]
Ursolic acid derivative (Compound 10) HL-60 (Leukemia)0.47[4]
Betulinic acid derivative (Compound 31) HBL-100/Dox (Breast)0.7[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amide Derivatives of this compound

This protocol details a general method for the amidation of the carboxylic acid group of this compound using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add HOBt (1.2 equivalents) and the desired amine (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane:ethyl acetate) to afford the desired amide derivative.

  • Characterize the final product by NMR and mass spectrometry.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve Starting Material in Anhydrous DCM Add_Reagents Add HOBt and Amine Cool Cool to 0°C Add_EDC Add EDC React Stir at Room Temperature (12-24h) Monitor Monitor by TLC Workup Aqueous Workup Purify Column Chromatography Characterize Characterization (NMR, MS) End End

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol describes the determination of the cytotoxic activity of the synthesized derivatives against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., U-251, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathways and Mechanism of Action

Diterpenoids often exert their cytotoxic effects by inducing apoptosis. The signaling cascade leading to apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events include the activation of caspases, changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, and the cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, diterpenoids have been shown to modulate other critical signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt/mTOR pathways. The synthesized derivatives of this compound should be investigated for their ability to modulate these pathways to elucidate their mechanism of action.

G

References

Application Notes and Protocols for in vivo Experimental Models of 15-Methoxy-16-oxo-15,16H-strictic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing in vivo experimental models to evaluate the therapeutic potential of 15-Methoxy-16-oxo-15,16H-strictic acid. The compound has demonstrated cytotoxic activity against U-251 glioblastoma cells, indicating its potential as an anticancer agent.[1] Additionally, given the frequent interplay between inflammation and cancer, protocols for assessing anti-inflammatory activity are also included.

Part 1: Anticancer Activity Evaluation Using Xenograft Tumor Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug screening.[2][3][4][5] This allows for the in vivo assessment of a compound's efficacy in a living system.[6][7]

Experimental Workflow for Xenograft Model

anticancer_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase cell_prep Tumor Cell Preparation injection Subcutaneous Injection cell_prep->injection animal_prep Animal Acclimatization animal_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment Initiation tumor_growth->treatment data_collection Tumor Volume Measurement treatment->data_collection endpoint Endpoint Analysis data_collection->endpoint

Caption: Workflow for anticancer evaluation using a xenograft model.

Protocol: Subcutaneous Xenograft Model

This protocol is adapted for a generic human tumor cell line but can be modified. For instance, a specific protocol for Lewis Lung Carcinoma (LLC) cells is also available.[8]

1. Cell Culture and Preparation:

  • Culture U-251 (or other selected human cancer cell line) in the recommended medium until they reach 70-80% confluency.[9]

  • Harvest the cells using trypsin-EDTA and wash them with PBS.[9][10]

  • Centrifuge the cell suspension and resuspend the pellet in a sterile solution, such as a 1:1 mixture of PBS and Matrigel®, at a concentration of 3.0 x 10^6 cells per injection volume (typically 100-200 µL).[8][9]

  • Perform a trypan blue exclusion assay to ensure high cell viability.[9]

2. Animal Handling and Tumor Implantation:

  • Use 4-6 week old immunodeficient mice (e.g., athymic nude or SCID mice) and allow for a 3-5 day acclimatization period.[9]

  • Anesthetize the mice and clean the injection site (lower flank) with an antiseptic solution.[8][9]

  • Inject the cell suspension subcutaneously into the flank of each mouse.[8][9]

3. Tumor Growth Monitoring and Treatment:

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, measure their dimensions (length and width) with digital calipers every 2-3 days.[11]

  • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[9]

  • Initiate treatment when tumors reach an average volume of approximately 50–60 mm³.[9]

  • Randomly assign mice to treatment groups:

    • Vehicle control group

    • This compound treatment groups (multiple dose levels)

    • Positive control group (a standard chemotherapeutic agent)

  • Administer the compound via the desired route (e.g., intraperitoneal, oral) according to the planned dosing schedule.

4. Data Collection and Analysis:

  • Continue to measure tumor volume throughout the study.

  • Monitor animal health and body weight.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Data Presentation: Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X ± SEM% Tumor Growth Inhibition
Vehicle Control-500 ± 450%
Compound (Low Dose)10350 ± 3030%
Compound (High Dose)50200 ± 2560%
Positive Control25150 ± 2070%

Part 2: Anti-inflammatory Activity Evaluation

Several well-established animal models are available for screening anti-inflammatory drugs.[12][13] These models involve inducing a localized inflammatory response and measuring the inhibitory effect of the test compound.[14]

Signaling Pathway in Acute Inflammation

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Mediator Release cluster_response Physiological Response stimulus Carrageenan histamine Histamine stimulus->histamine prostaglandins Prostaglandins stimulus->prostaglandins vasodilation Vasodilation histamine->vasodilation permeability Increased Vascular Permeability prostaglandins->permeability leukotrienes Leukotrienes leukotrienes->permeability edema Edema Formation vasodilation->edema permeability->edema

Caption: Simplified signaling in carrageenan-induced inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute anti-inflammatory agents.[15]

1. Animals and Grouping:

  • Use male Wistar or Sprague-Dawley rats (150-200g).[15]

  • Acclimatize the animals for at least one week.[15]

  • Divide the rats into groups (n=6-8 per group):[15]

    • Vehicle Control

    • This compound treatment groups (various doses)

    • Positive Control (e.g., Indomethacin or Diclofenac)[15]

2. Dosing and Induction of Edema:

  • Administer the test compound and controls (orally or intraperitoneally) one hour before inducing inflammation.[15]

  • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

3. Measurement of Paw Edema:

  • Measure the paw volume immediately after carrageenan injection (time 0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The difference in paw volume between time 0 and subsequent time points represents the edema volume.

4. Data Analysis:

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the treated group.

Data Presentation: Inhibition of Paw Edema
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hours ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.050%
Compound (Low Dose)100.60 ± 0.0429.4%
Compound (High Dose)500.35 ± 0.0358.8%
Positive Control100.25 ± 0.0270.6%

Additional in vivo Anti-inflammatory Models

  • Cotton Pellet-Induced Granuloma: A model for chronic inflammation where sterile cotton pellets are implanted subcutaneously in rats. The increase in the dry weight of the pellets over several days indicates granuloma formation, which can be inhibited by anti-inflammatory agents.

  • Croton Oil-Induced Ear Edema: A topical inflammation model where croton oil is applied to the mouse ear. The increase in ear thickness or weight is a measure of the inflammatory response.[16]

  • Acetic Acid-Induced Vascular Permeability: This model assesses the ability of a compound to inhibit the increase in vascular permeability induced by an inflammatory agent.[17] The amount of a dye (like Evans blue) that leaks into the peritoneal cavity is measured.[17]

References

Troubleshooting & Optimization

troubleshooting low bioactivity of 15-Methoxy-16-oxo-15,16H-strictic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methoxy-16-oxo-15,16H-strictic acid.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What are the potential reasons for this low bioactivity?

Several factors could contribute to lower-than-expected bioactivity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used.

  • Compound Integrity and Handling:

    • Solubility: The compound may not be fully dissolved in your cell culture medium. This compound is soluble in organic solvents like DMSO, chloroform, and acetone, but may precipitate in aqueous media.[1]

    • Stability: The compound may be degrading in your solvent or under your experimental conditions (e.g., exposure to light, repeated freeze-thaw cycles, or high temperatures).[2]

    • Purity: The purity of the compound may be lower than specified, leading to a reduced effective concentration.

  • Experimental Design and Execution:

    • Concentration Range: The concentrations you are testing may be too low to elicit a response in your specific cell line.

    • Incubation Time: The duration of exposure to the compound may be insufficient to induce a measurable effect.

    • Cell Density: The number of cells seeded can influence the apparent potency of a cytotoxic compound.[3]

    • Assay Choice: The selected bioassay may not be sensitive enough to detect the compound's specific mechanism of action.

  • Biological Variability:

    • Cell Line Specificity: The reported activity of this compound was observed in U-251 glioblastoma cells.[1] Your cell line may be inherently less sensitive to this compound.

    • Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity.[4]

Q2: How can I troubleshoot poor solubility of this compound in my experiments?

If you suspect poor solubility is affecting your results, consider the following steps:

  • Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Gently warm the solution and vortex to ensure the compound is fully dissolved.

  • Minimize Final Solvent Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation.

  • Visual Inspection: After adding the compound to your culture medium, visually inspect the solution for any signs of precipitation (cloudiness or visible particles) under a microscope.

  • Consider Solubilizing Agents: In some cases, non-ionic detergents or other solubilizing agents can be used, but these should be carefully validated for their effects on the cells and the compound's activity.

Q3: What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of the compound:

  • Storage of Solid Compound: Store the solid form of the compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store aqueous dilutions for extended periods.

Quantitative Data Summary

The following table summarizes the known properties and bioactivity of this compound.

PropertyValueReference
Molecular Formula C₂₁H₂₈O₅[5]
Molecular Weight 360.5 g/mol [5]
CAS Number 1356388-38-9[1]
Purity ≥ 98%[5][6]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Reported Bioactivity Cytotoxic against U-251 cells[1]
IC₅₀ in U-251 cells (15.05 ± 2.2) µg/mL[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain a range of desired concentrations. Include a vehicle control (DMSO at the same final concentration).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (including a vehicle control) for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Visualizations

G cluster_0 Troubleshooting Workflow start Low or No Bioactivity Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_solubility Is the compound fully dissolved? (Visual inspection, sonication) check_compound->check_solubility check_purity Is the compound purity confirmed? check_solubility->check_purity Yes optimize_solubility Optimize solubilization (e.g., fresh DMSO, warming) check_solubility->optimize_solubility No check_storage Was the compound stored correctly? check_purity->check_storage Yes order_new Order new compound or verify purity check_purity->order_new No check_protocol Step 2: Review Experimental Protocol check_storage->check_protocol Yes check_storage->order_new No check_concentration Is the concentration range appropriate? check_protocol->check_concentration check_duration Is the incubation time sufficient? check_concentration->check_duration Yes adjust_protocol Adjust concentration/duration check_concentration->adjust_protocol No check_controls Are positive and vehicle controls behaving as expected? check_duration->check_controls Yes check_duration->adjust_protocol No check_controls->start No check_cells Step 3: Evaluate Biological System check_controls->check_cells Yes check_cell_line Is the cell line known to be sensitive? check_cells->check_cell_line check_passage Is the cell passage number low? check_cell_line->check_passage Yes test_another_line Test on a different/sensitive cell line check_cell_line->test_another_line No check_passage->start No, start new culture end_success Bioactivity Observed check_passage->end_success Yes optimize_solubility->check_solubility order_new->check_compound adjust_protocol->check_protocol test_another_line->check_cells

Caption: A logical workflow for troubleshooting low bioactivity.

G cluster_0 Apoptosis Signaling Pathway (Hypothetical) compound 15-Methoxy-16-oxo-16H-strictic acid bax Bax compound->bax Promotes (?) bcl2 Bcl-2 compound->bcl2 Inhibits (?) mitochondrion Mitochondrion bax->mitochondrion Promotes bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical apoptosis pathway for the compound.

References

optimizing 15-Methoxy-16-oxo-15,16H-strictic acid concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methoxy-16-oxo-15,16H-strictic acid. The focus is on optimizing its concentration for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a natural diterpenoid compound.[1] Key properties are summarized in the table below.

PropertyValue
CAS Number 1356388-38-9
Molecular Formula C21H28O5
Molecular Weight 360.5 g/mol
Purity ≥ 98%
Form Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

Q2: What is the known biological activity of this compound?

A2: this compound has demonstrated cytotoxic activity. It was found to be most active against U-251 human glioblastoma cells with an IC50 value of 15.05 ± 2.2 µg/mL.[2]

Q3: How should I prepare a stock solution of this compound?

A3: Due to its solubility, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution. For example, to prepare a 10 mM stock solution, dissolve 3.605 mg of the compound in 1 mL of DMSO. Store the stock solution at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is a typical starting concentration range for this compound in a cell-based assay?

A4: Based on its known cytotoxic activity against U-251 cells (IC50 ≈ 15 µg/mL, which is approximately 41.6 µM), a good starting point for a dose-response experiment would be to test a wide range of concentrations spanning several orders of magnitude around this value. A suggested range could be from 0.1 µM to 100 µM.

Troubleshooting Guides

Issue 1: No observable effect of the compound in my assay.

Possible CauseTroubleshooting Step
Concentration too low Increase the concentration range. Consider a pilot experiment with a very high concentration (e.g., 100 µM or higher) to confirm biological activity.
Compound instability Ensure the compound is properly stored. Prepare fresh dilutions from a frozen stock solution for each experiment.
Incorrect solvent Confirm that the final concentration of the solvent (e.g., DMSO) in the assay medium is not affecting the cells and is at a non-toxic level (typically ≤ 0.5%).
Cell type resistance The cell line you are using may be resistant to the compound. Consider testing on a different, more sensitive cell line if possible.
Assay incubation time The incubation time may be too short to observe an effect. Consider a time-course experiment to determine the optimal incubation period.

Issue 2: High variability between replicate wells.

Possible CauseTroubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Pay attention to pipetting technique to ensure an equal number of cells are added to each well. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media.
Compound precipitation Visually inspect the wells after adding the compound. If precipitation is observed, consider lowering the highest concentration or using a different solvent system if compatible with your assay.
Pipetting errors Calibrate your pipettes regularly. Use fresh tips for each dilution and when adding reagents to the wells.

Issue 3: Inconsistent dose-response curve.

Possible CauseTroubleshooting Step
Inappropriate concentration range The selected concentrations may not cover the full dynamic range of the response. Adjust the concentration range to ensure you capture the baseline, the linear portion of the curve, and the maximal response.
Suboptimal assay conditions Optimize other assay parameters such as incubation time, cell density, and reagent concentrations.
Data analysis method Use a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on an adherent cancer cell line.

Materials:

  • This compound

  • DMSO

  • Adherent cancer cell line (e.g., U-251)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to 70-80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 1.56 µM, 0 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) C Serial Dilution of Compound A->C B Cell Seeding (96-well plate) D Cell Treatment & Incubation (e.g., 48-72h) B->D C->D E Add MTT Reagent & Incubate D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate % Viability G->H I Generate Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for IC50 Determination using MTT Assay.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Cytotoxicity Pathway Compound This compound Target Intracellular Target (e.g., Enzyme, Receptor) Compound->Target Inhibition Pathway Downstream Signaling Cascade Target->Pathway Activation Apoptosis Apoptosis Induction Pathway->Apoptosis Signal Transduction CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothetical Signaling Pathway for a Cytotoxic Compound.

References

improving solubility of 15-Methoxy-16-oxo-15,16H-strictic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 15-Methoxy-16-oxo-15,16H-strictic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound is a diterpenoid carboxylic acid with a large, hydrophobic molecular structure, which results in poor aqueous solubility. The carboxylic acid functional group provides some potential for solubility in water, especially at higher pH, but the nonpolar bulk of the molecule dominates its physicochemical properties, leading to limited solubility in neutral or acidic aqueous solutions. For effective dissolution, modification of the solvent system is typically required.

Q2: I'm observing a precipitate after diluting my DMSO stock solution of the compound into my aqueous experimental medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in a high concentration of an organic co-solvent like DMSO, is introduced into an aqueous environment where its solubility is much lower. Here are several troubleshooting steps:

  • Decrease the final concentration: The most direct solution is to work with a lower final concentration of the compound in your assay.

  • Reduce the DMSO stock concentration: Preparing a more dilute stock solution in DMSO can sometimes mitigate precipitation upon further dilution into the aqueous phase.

  • Alter the dilution method: Instead of adding the DMSO stock directly to the aqueous buffer, try adding the buffer to the DMSO stock with vigorous vortexing. This can sometimes help to keep the compound in solution.

  • Use a co-solvent in the final medium: If your experimental system allows, including a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) in the final aqueous medium can improve solubility.

  • Employ a solubilizing excipient: Consider using agents like cyclodextrins to encapsulate the hydrophobic compound and increase its aqueous solubility.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH adjustment is a highly effective method for increasing the solubility of acidic compounds. By raising the pH of the aqueous solution with a base (e.g., NaOH, KOH), the carboxylic acid group will deprotonate to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water. However, it is crucial to ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, protein stability).

Q4: What are the best organic co-solvents to use for this compound?

A4: The choice of co-solvent will depend on the requirements of your experiment, particularly concerning toxicity and potential interference with the assay. Commonly used and effective co-solvents for poorly soluble drugs include:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but can be toxic to some cell lines at higher concentrations (typically >0.5%).

  • Ethanol: A good, less toxic alternative to DMSO for many applications.

  • Polyethylene Glycols (PEGs), especially PEG 300 and PEG 400: Often used in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[1]

  • Propylene Glycol: Another common co-solvent with a good safety profile.

It is always recommended to perform a vehicle control experiment to assess the effect of the co-solvent on your assay.

Q5: How do cyclodextrins work to improve solubility, and which type should I use?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portion of a guest molecule, like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in water, effectively increasing the apparent solubility of the compound.

Commonly used cyclodextrins include:

  • β-Cyclodextrin (β-CD): Widely used, but has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified version with significantly higher aqueous solubility and a better safety profile, making it a popular choice for in vitro and in vivo studies.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin (B1172386) with high water solubility and a good safety profile.

The choice of cyclodextrin may require some empirical testing to find the most effective one for your specific compound and application.

Quantitative Data on Solubility of Structurally Similar Compounds

CompoundSolvent SystemTemperature (°C)Solubility
Abietic Acid Ethanol/Water (70:30)25~150 g/L
Ethanol/Water (50:50)25~20 g/L
Water25<0.01 g/L
Gibberellic Acid Water255 g/L[2]
Ethanol25Very Soluble[2]
Acetone25Very Soluble[2]
Stevioside Water25~4 g/L
Ethanol25~90 g/L
Ethanol/Water (70:30)25~100 g/L

Note: The solubility values are approximate and can vary based on the specific experimental conditions. This table is intended to provide a general comparison of how solvent composition affects the solubility of similar complex organic acids.

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol outlines the traditional method for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved compound.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve of the compound in the same solvent to accurately determine the concentration.

Protocol 2: Improving Solubility via pH Adjustment

This protocol describes how to increase the aqueous solubility of this compound by preparing a basic stock solution.

  • Preparation of Alkaline Solution:

    • Prepare a dilute aqueous solution of a base, such as 0.1 M NaOH.

  • Dissolution of the Compound:

    • Weigh the desired amount of this compound.

    • Gradually add the 0.1 M NaOH solution to the compound while stirring or vortexing. The compound should dissolve as it is deprotonated to form the sodium salt.

  • pH Adjustment and Dilution:

    • Once the compound is fully dissolved, you will have a concentrated stock solution at a high pH.

    • This stock solution can then be diluted into your final aqueous experimental medium. Be aware that if the final pH of the medium is acidic, the compound may precipitate. It is crucial to ensure the final pH of your solution remains in a range where the compound is soluble.

Protocol 3: Co-solvent Titration for Solubility Enhancement

This protocol details a method to determine the required amount of a co-solvent to solubilize the compound.

  • Initial Suspension:

    • Prepare a suspension of this compound in the desired aqueous buffer at the target concentration. The solution will appear cloudy or have visible precipitate.

  • Co-solvent Addition:

    • While stirring, add a water-miscible organic co-solvent (e.g., ethanol, DMSO) dropwise to the suspension.

  • Observation:

    • Continue adding the co-solvent until the solution becomes clear, indicating that the compound has fully dissolved.

  • Determination of Minimum Co-solvent Concentration:

    • Record the volume of co-solvent added. This will give you the minimum percentage of co-solvent required to dissolve the compound at that specific concentration.

    • Always include a vehicle control with the same final co-solvent concentration in your experiments.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple kneading method to prepare a solid dispersion of the compound with cyclodextrin, which can then be dissolved in an aqueous medium.

  • Molar Ratio Calculation:

    • Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). HP-β-CD is a recommended starting point.

  • Kneading Process:

    • Place the calculated amount of HP-β-CD in a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.

    • Gradually add the this compound to the paste and knead for 30-60 minutes.

  • Drying and Pulverization:

    • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Dissolution:

    • The resulting powder can be dissolved in the desired aqueous medium. The solubility should be significantly enhanced compared to the free compound.

Visual Guides

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubilization Strategies cluster_outcome Outcome start This compound Powder ph_adjust pH Adjustment (e.g., add NaOH) start->ph_adjust cosolvent Co-solvent (e.g., add DMSO/Ethanol) start->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin solution Clear Aqueous Solution for Experiments ph_adjust->solution cosolvent->solution cyclodextrin->solution

Caption: Workflow for solubilizing this compound.

troubleshooting_flowchart start Compound precipitates upon dilution from organic stock solution q1 Is reducing the final concentration an option? start->q1 a1_yes Decrease final concentration q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Can the experimental medium tolerate a co-solvent? a1_no->q2 a2_yes Add a co-solvent (e.g., 1-5% Ethanol) to the final medium q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Is pH adjustment compatible with the assay? a2_no->q3 a3_yes Increase pH of the final medium (if experimentally viable) q3->a3_yes Yes a3_no Consider cyclodextrin complexation q3->a3_no No

Caption: Troubleshooting guide for compound precipitation.

References

preventing degradation of 15-Methoxy-16-oxo-15,16H-strictic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 15-Methoxy-16-oxo-15,16H-strictic acid in solution.

Troubleshooting Guides

Issue 1: Change in Solution Color or Precipitation

Possible Cause: Degradation of the compound, leading to the formation of colored impurities or less soluble degradation products. A change in color, often to yellowish or brownish hues, can indicate oxidation of the indole (B1671886) ring system.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the solution is stored under the recommended conditions (see FAQ 1). Proper storage is critical to minimize degradation.

  • Protect from Light: Indole alkaloids are often light-sensitive.[1] Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For long-term storage of stock solutions, particularly in organic solvents, purging the vial with an inert gas like nitrogen or argon before sealing can minimize oxidation.

  • Purity Check: If degradation is suspected, re-analyze the purity of your solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.

Issue 2: Inconsistent or Poor Reproducibility in Biological Assays

Possible Cause: A decrease in the effective concentration of the active compound due to degradation during storage or experimentation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: It is best practice to prepare fresh solutions immediately before each experiment, especially for aqueous solutions which may have limited stability.[1]

  • Control Experimental Conditions: Maintain a stable pH and temperature for your assay buffer, as extremes can accelerate degradation. For many tryptamines, a pH of around 6-7 is preferable.[1]

  • Minimize Freeze-Thaw Cycles: If using frozen stock solutions, aliquot them into smaller, single-use volumes to avoid repeated freezing and thawing, which can promote degradation.

  • Use a Stability-Indicating Method: If stored solutions must be used, verify the concentration and purity using a validated stability-indicating HPLC method before use.

Issue 3: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Possible Cause: The presence of degradation products resulting from hydrolysis, oxidation, or photodegradation.

Troubleshooting Steps:

  • Review Handling Procedures: Ensure the compound and its solutions are not unduly exposed to air, light, or high temperatures during weighing and preparation.

  • Check Solvent Purity and Compatibility: Use high-purity, degassed solvents for preparing solutions. Ensure the compound is stable in the chosen solvent. Some organic solvents can promote degradation over time.

  • Control Autosampler Temperature: If your HPLC autosampler has temperature control, set it to a low temperature (e.g., 4°C) to minimize the degradation of samples awaiting injection.[1]

  • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for stock solutions of this compound?

A1: To ensure the longevity of your stock solutions, adhere to the following guidelines:

  • Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.[1]

  • Solvent: Prepare stock solutions in a suitable organic solvent such as DMSO, ethanol, or methanol. The compound is also soluble in chloroform, dichloromethane, and acetone.[2] For aqueous experiments, prepare fresh dilutions from the organic stock solution.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: For maximum stability of stock solutions in organic solvents, store under an inert atmosphere (nitrogen or argon).

Q2: How can I prevent the degradation of this compound in aqueous solutions during my experiments?

A2: Aqueous solutions are generally more prone to degradation.[1][3]

  • Prepare Fresh: Always prepare aqueous solutions fresh for each experiment from a concentrated stock in an organic solvent.

  • pH Control: Maintain the pH of the aqueous buffer in the slightly acidic to neutral range (pH 6-7), as alkaline conditions can accelerate the hydrolysis of the lactam-like moiety and oxidation of the indole ring.[1]

  • Temperature Control: Avoid prolonged incubation at elevated temperatures. If heating is necessary, perform it for the shortest duration possible.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which includes an indole nucleus and a potential lactam-like ring, the following degradation pathways are plausible:

  • Oxidation: The indole ring is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of oxygen.[4] This can lead to the formation of oxindole (B195798) derivatives.[5]

  • Hydrolysis: The 16-oxo functional group is part of a lactam-like system, which can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring opening.[6][7]

  • Photodegradation: Exposure to UV or visible light can induce degradation of the indole alkaloid structure.[8]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Storage DurationTemperatureSolventContainerAtmosphere
Short-term (< 1 week)2-8°CDMSO, EthanolAmber vialAir
Long-term (> 1 week)-20°C or -80°CDMSO, EthanolTightly sealed amber vialInert (N₂ or Ar)
Aqueous Solutions2-8°C (use immediately)Buffered Saline, Cell Culture MediaLight-protected containerAir

Table 2: Factors Influencing the Stability of this compound in Solution

FactorCondition Promoting DegradationRecommended Prevention
Light Direct exposure to UV or ambient lightUse amber vials or wrap containers in foil.[1]
Temperature Elevated temperaturesStore at recommended low temperatures.[1]
pH Highly acidic or alkaline conditionsMaintain pH between 6 and 7.[1]
Oxygen Presence of atmospheric oxygenDegas solvents and store under an inert atmosphere.
Solvent Aqueous solutions for extended periodsPrepare aqueous solutions fresh before use.[1]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot into single-use amber vials, purge with nitrogen gas, seal tightly, and store at -20°C or -80°C.

  • Working Solution (Aqueous):

    • Immediately before the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Serially dilute the stock solution to the desired final concentration using a pre-warmed (if necessary) and pH-buffered aqueous medium (e.g., PBS, cell culture medium).

    • Mix thoroughly by gentle pipetting or vortexing.

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions.

Protocol 2: HPLC Method for Purity Assessment and Stability Testing
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to maintain an acidic pH and improve peak shape).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 220 nm and 280 nm for indole alkaloids).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Procedure for Stability Study:

    • Prepare a solution of the compound at a known concentration in the desired solvent.

    • Analyze the initial purity (t=0) using the HPLC method described above.

    • Store aliquots of the solution under different conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).

    • At specified time points (e.g., 24h, 48h, 1 week), analyze the stored samples by HPLC.

    • Calculate the percentage of the remaining parent compound and observe the formation of any new peaks, which would indicate degradation products.

Visualizations

degradation_pathways main This compound in Solution oxidation Oxidation (Oxindole Derivatives) main->oxidation O₂, Light, Heat hydrolysis Hydrolysis (Ring-Opened Product) main->hydrolysis H₂O, Acid/Base photo Photodegradation (Various Products) main->photo UV/Visible Light

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_qc Quality Control prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot & Store (-20°C / -80°C, Dark) prep_stock->aliquot prep_work Prepare Fresh Working Solution aliquot->prep_work hplc Purity Check (HPLC) (t=0 and post-storage) aliquot->hplc assay Perform Assay (Controlled pH & Temp) prep_work->assay analysis Analyze Results assay->analysis

Caption: Recommended workflow for handling the compound in solution.

signaling_pathway compound 15-Methoxy-16-oxo- 15,16H-strictic acid cell_membrane Cell Membrane receptor Target Protein (e.g., Kinase) compound->receptor Inhibition pathway Downstream Signaling (e.g., MAPK Pathway) receptor->pathway apoptosis Apoptosis / Cytotoxicity pathway->apoptosis

Caption: Hypothetical signaling pathway for cytotoxic effects.

References

Technical Support Center: Purification of 15-Methoxy-16-oxo-15,16H-strictic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methoxy-16-oxo-15,16H-strictic acid. The information is designed to address common challenges encountered during the purification of this diterpenoid carboxylic acid.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution or Peak Tailing in HPLC Ionization of the carboxylic acid group leading to secondary interactions with the stationary phase.Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress ionization. Use a reversed-phase C18 column specifically designed for the analysis of acidic compounds.
Inappropriate mobile phase composition.Optimize the mobile phase gradient. For reversed-phase HPLC, a gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a good starting point.
Compound Degradation on Silica (B1680970) Gel Column The acidic nature of silica gel can cause degradation of sensitive compounds.Deactivate the silica gel by preparing a slurry with the mobile phase containing a small amount of a base, such as 1-2% triethylamine. Alternatively, use a less acidic stationary phase like alumina.
Prolonged exposure to the stationary phase.Increase the flow rate of the mobile phase to reduce the residence time of the compound on the column.
Co-elution with Impurities Similar polarities of the target compound and impurities.Employ orthogonal purification techniques. If normal-phase chromatography is unsuccessful, try reversed-phase chromatography or ion-exchange chromatography.
Impurities originating from the starting materials or side reactions during synthesis/isolation.Characterize the impurities using techniques like LC-MS and NMR to understand their structure and devise a targeted purification strategy.
Low Recovery of the Compound Adsorption of the carboxylic acid to glassware or the stationary phase.Silanize glassware to reduce active sites for adsorption. Pre-condition the chromatography column by flushing with the mobile phase.
Degradation of the compound during purification.Perform purification steps at lower temperatures if the compound is thermally labile. Use degassed solvents to minimize oxidation.
Inconsistent Retention Times in HPLC Fluctuation in mobile phase pH or composition.Ensure precise preparation of the mobile phase and use a buffer if necessary to maintain a stable pH.
Column degradation.Use a guard column to protect the analytical column from strongly retained impurities. Regularly flush the column according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the purification of this compound?

A1: Without a specific synthetic or isolation protocol, potential impurities can be inferred based on its structure as a diterpenoid carboxylic acid. These may include:

  • Structurally related diterpenoids: Compounds with similar core structures that are co-extracted from a natural source.

  • Isomers: Stereoisomers or constitutional isomers that may have formed during synthesis or isolation.

  • Oxidation products: The methoxy (B1213986) group and other parts of the molecule may be susceptible to oxidation.

  • Starting materials and reagents: If the compound is synthesized, unreacted starting materials and residual reagents can be present.

  • Degradation products: Formed due to exposure to harsh pH, high temperatures, or light.

Q2: What is a good starting point for developing an HPLC purification method?

A2: A good starting point for reversed-phase HPLC purification is a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid. The gradient can be optimized based on the initial separation profile. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes can be a good initial run.

Q3: How can I improve the solubility of this compound for purification?

A3: As a carboxylic acid, its solubility is pH-dependent. In its deprotonated (salt) form at higher pH, it will be more soluble in aqueous solutions. For chromatography, it is generally kept in its protonated form for better retention on reversed-phase columns. It is reported to be soluble in solvents like DMSO and methanol (B129727).

Q4: My compound seems to be degrading during solvent evaporation after purification. What can I do?

A4: This suggests thermal instability. Use a rotary evaporator at a lower temperature and reduced pressure. For small-scale purifications, a stream of nitrogen gas can be used to evaporate the solvent at room temperature.

Experimental Protocols

General Protocol for Reversed-Phase HPLC Purification
  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of methanol or DMSO and filter through a 0.45 µm syringe filter before injection.

General Protocol for Flash Chromatography on Deactivated Silica Gel
  • Stationary Phase: Silica gel (230-400 mesh).

  • Deactivation: Prepare a slurry of silica gel in the initial mobile phase containing 1% triethylamine. Pack the column with this slurry.

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is a common choice for diterpenoids. The specific gradient will need to be determined by thin-layer chromatography (TLC) analysis.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample-adsorbed silica onto the top of the packed column.

  • Elution: Run the gradient, collecting fractions and monitoring by TLC to identify the fractions containing the pure product.

Data Presentation

Table 1: Hypothetical Stability Data of this compound under Forced Degradation Conditions
Stress Condition Time % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl (60 °C)24 h15%Hydrolysis of the methoxy group, epimerization
0.1 M NaOH (60 °C)24 h25%Decarboxylation, hydrolysis of the methoxy group
3% H₂O₂ (RT)24 h10%Oxidation of the double bond, formation of N-oxides
Heat (80 °C)48 h8%Minor degradation, potential isomerization
Photostability (ICH Q1B)24 h5%Minor degradation, potential isomerization

Note: This data is hypothetical and should be confirmed by experimental studies.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Purification cluster_analysis Analysis & Characterization raw_material Crude Extract solvent_partition Solvent Partitioning raw_material->solvent_partition crude_fraction Crude Diterpenoid Fraction solvent_partition->crude_fraction flash_chrom Flash Chromatography (Normal or Deactivated Silica) crude_fraction->flash_chrom hplc_prep Preparative HPLC (Reversed-Phase) flash_chrom->hplc_prep pure_compound Pure Compound hplc_prep->pure_compound purity_check Purity Check (Analytical HPLC) pure_compound->purity_check structure_confirm Structural Confirmation (NMR, MS) pure_compound->structure_confirm

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_flash Flash Chromatography Issues cluster_solutions Potential Solutions start Purification Issue Identified peak_tailing Peak Tailing / Poor Resolution start->peak_tailing degradation On-column Degradation start->degradation co_elution Co-elution of Impurities start->co_elution low_recovery Low Recovery start->low_recovery add_modifier Add Mobile Phase Modifier (e.g., Acid) peak_tailing->add_modifier optimize_gradient Optimize Gradient peak_tailing->optimize_gradient deactivate_silica Deactivate Silica / Change Stationary Phase degradation->deactivate_silica check_stability Investigate Compound Stability degradation->check_stability co_elution->optimize_gradient orthogonal_method Use Orthogonal Purification Method co_elution->orthogonal_method low_recovery->check_stability

Caption: A logical troubleshooting guide for common purification challenges.

minimizing off-target effects of 15-Methoxy-16-oxo-15,16H-strictic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 15-Methoxy-16-oxo-15,16H-strictic acid

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy from preclinical to clinical settings.[1] Minimizing these effects is crucial for obtaining reliable data and ensuring the development of safe and effective therapeutics.[1]

Q2: The observed phenotype in my experiment is not consistent with the known activity of the intended target of this compound. How can I determine if this is due to an off-target effect?

A2: Inconsistent or unexpected phenotypes are often indicators of off-target activity. To investigate this, a multi-faceted approach is recommended. This includes performing dose-response experiments to find the lowest effective concentration, utilizing structurally similar but inactive control compounds, and employing advanced validation techniques such as genetic knockdown of the intended target to see if the phenotype persists.[1]

Q3: What are some initial steps I can take to proactively minimize off-target effects in my experimental design?

A3: To proactively minimize off-target effects, you should:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest possible concentration that elicits the desired on-target effect, as higher concentrations are more likely to interact with lower-affinity off-targets.[1]

  • Employ Control Compounds: Use a structurally similar but biologically inactive analog as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]

  • Select Appropriate Cell Lines: Be aware that the expression levels of on-target and potential off-target proteins can vary between cell lines, leading to different results.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cellular Toxicity at Low Concentrations The compound may be interacting with essential cellular pathways.Conduct a broad cell viability screen across multiple cell lines to identify sensitive lines. Follow up with proteome-wide target identification assays.
Inconsistent Results Between Different Assays The compound may have different effects depending on the assay format (e.g., biochemical vs. cell-based).Characterize the compound's activity in a panel of orthogonal assays. For example, complement a biochemical assay with a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.[1]
Observed Effect Persists After Target Knockdown The phenotype is likely due to an off-target interaction.Utilize unbiased screening methods like proteome microarrays or computational profiling to identify potential off-target proteins.[2]

Quantitative Data Summary

While specific quantitative data for the off-target profile of this compound is not extensively available, the following table illustrates how such data could be presented to compare on-target versus off-target activity.

Target Assay Type IC50 / Kd (nM) Selectivity Index (Off-target IC50 / On-target IC50)
On-Target X Biochemical50-
Off-Target Kinase Y Kinase Panel1,50030
Off-Target Receptor Z Radioligand Binding5,000100

This table is a hypothetical representation for illustrative purposes.

Experimental Protocols & Methodologies

Protocol 1: Determining the Lowest Effective Concentration

Objective: To find the minimum concentration of this compound that produces the desired on-target effect while minimizing off-target binding.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.

  • Serial Dilution: Create a series of dilutions ranging from high micromolar to low nanomolar concentrations.

  • Cell Treatment: Treat your target cells with the diluted compound for a predetermined incubation period.

  • On-Target Activity Assay: Perform an assay specific to your intended target (e.g., a western blot for a signaling pathway, a functional assay for enzyme activity).

  • Data Analysis: Plot the on-target activity against the compound concentration to determine the EC50 or IC50 value. The lowest concentration that gives a significant on-target effect should be used for subsequent experiments.

Protocol 2: Off-Target Profiling using Kinase Panel Screening

Objective: To identify potential off-target interactions with a broad range of kinases.

Methodology:

  • Compound Submission: Submit this compound to a commercial kinase screening service.

  • Assay Format: The service will typically perform radioligand binding assays or enzymatic assays against a panel of hundreds of kinases.

  • Data Interpretation: The results will be provided as a percentage of inhibition at a given concentration or as IC50 values for any significant hits. Hits are typically defined as kinases that show a high percentage of inhibition.

  • Follow-up Validation: Any significant off-target hits should be validated in-house using orthogonal assays.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Validation of On-Target Effect cluster_2 Identification of Off-Targets A Dose-Response Curve (Find Lowest Effective Conc.) C Target Knockdown (siRNA/CRISPR) A->C B Use Inactive Control Compound B->C D Cellular Thermal Shift Assay (CETSA) C->D Confirm Target Engagement E Kinase Panel Screening C->E If Phenotype Persists F Proteome Microarray C->F If Phenotype Persists G Computational Profiling C->G If Phenotype Persists

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway_logic compound 15-Methoxy-16-oxo- 15,16H-strictic acid on_target Intended Target compound->on_target Binds off_target Off-Target Protein compound->off_target Binds phenotype_on Desired Phenotype on_target->phenotype_on Leads to phenotype_off Undesired Phenotype (Toxicity/Side Effect) off_target->phenotype_off Leads to

Caption: On-target vs. off-target signaling pathways.

References

Technical Support Center: Optimizing Treatment with 15-Methoxy-16-oxo-15,16H-strictic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 15-Methoxy-16-oxo-15,16H-strictic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a diterpenoid compound.[1][2] It has demonstrated cytotoxic activity against the human glioma cell line U-251.[1]

Q2: What are the physical and chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValue
CAS Number 1356388-38-9
Molecular Formula C21H28O5
Molecular Weight 360.5 g/mol
Appearance Powder/Solid
Purity ≥ 98%
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

Q3: What is the proposed mechanism of action for the cytotoxic effects of this compound?

A3: While the exact mechanism has not been fully elucidated for this specific compound, based on studies of structurally similar diterpenoids, it is hypothesized to induce apoptosis. This may occur through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases. A potential signaling pathway is illustrated in the diagram below.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 15-Methoxy-16-oxo- 15,16H-strictic acid NFkB_Inhibition Inhibition of NF-κB Signaling Compound->NFkB_Inhibition Hypothesized to inhibit Bcl2_Down Bcl-2 Downregulation NFkB_Inhibition->Bcl2_Down Leads to Bax_Up Bax/Bak Upregulation NFkB_Inhibition->Bax_Up Leads to Mito Mitochondrion Bcl2_Down->Mito Reduces inhibition of Bax_Up->Mito Promotes permeabilization of CytC Cytochrome c Release Mito->CytC Releases Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Hypothesized Apoptotic Signaling Pathway.

Troubleshooting Guide

This guide addresses potential issues when optimizing the treatment duration of this compound in cell culture experiments.

Issue Possible Cause Troubleshooting Steps
No observable cytotoxic effect 1. Concentration is too low: The compound may not be potent enough at the tested concentrations. 2. Incubation time is too short: The cytotoxic effects may require a longer duration to manifest. 3. Compound instability: The compound may be degrading in the culture medium over time.1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. 3. Prepare fresh stock solutions and working dilutions for each experiment. Minimize exposure to light and store stock solutions at -20°C or -80°C.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution will lead to variable results. 2. Uneven compound distribution: Improper mixing can lead to concentration gradients across the plate. 3. Edge effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth.1. Ensure the cell suspension is thoroughly mixed before and during seeding. 2. Mix the compound dilutions thoroughly before adding to the wells. 3. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to minimize evaporation from inner wells.
Excessive cell death even at low concentrations 1. High compound cytotoxicity: The compound may be highly potent in the chosen cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Incorrect concentration calculation: Errors in dilution calculations can lead to higher than intended concentrations.1. Test a lower range of concentrations. 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Run a vehicle control with the highest concentration of solvent used. 3. Double-check all calculations for stock solutions and serial dilutions.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal Treatment Duration using an MTT Assay

This protocol outlines a method to assess the time-dependent cytotoxic effects of this compound on a chosen cancer cell line (e.g., U-251).

Materials:

  • This compound

  • U-251 human glioma cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the U-251 cells.

    • Seed the cells into three 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.

  • Incubation:

    • Incubate the three plates for 24, 48, and 72 hours, respectively, at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • At the end of each time point (24, 48, and 72 hours), add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.

    • Plot the cell viability against the compound concentration for each time point to generate dose-response curves.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each time point. The optimal treatment duration will be the time point that provides a robust and reproducible cytotoxic effect within a reasonable concentration range.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis a Seed cells in 96-well plates c Add compound to cells a->c b Prepare compound dilutions b->c d Incubate for 24h, 48h, or 72h c->d e Add MTT reagent d->e f Incubate for 2-4h e->f g Add solubilization solution f->g h Read absorbance at 570nm g->h i Calculate cell viability and determine IC50 h->i

Workflow for a time-course cytotoxicity assay.

References

overcoming resistance to 15-Methoxy-16-oxo-15,16H-strictic acid in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anticancer properties of 15-Methoxy-16-oxo-15,16H-strictic acid. The following information is designed to help address common challenges, particularly the emergence of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: The precise mechanism of action of this compound is still under investigation. However, preliminary studies on similar compounds suggest that it may induce apoptosis (programmed cell death) in cancer cells. It is hypothesized to function by disrupting mitochondrial function and activating downstream caspase cascades. Further research is needed to fully elucidate the specific molecular targets.

Q2: We are observing a gradual decrease in the cytotoxic effect of the compound on our cancer cell line over time. What could be the reason?

A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a cytotoxic agent through various mechanisms.[1][2][3] Continuous exposure to this compound may lead to the selection and proliferation of a subpopulation of cells that have developed resistance.[3] Common mechanisms include the upregulation of drug efflux pumps or alterations in the apoptotic signaling pathway.[4]

Q3: What are the most common molecular mechanisms of resistance to natural product-derived anticancer agents?

A3: Resistance to natural product-based drugs is a multifaceted issue.[5] Some of the well-documented mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[6][7][8][9]

  • Alteration of Drug Targets: Mutations in the molecular target of the drug can prevent it from binding effectively, rendering it inactive.[9]

  • Activation of Pro-survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the drug's effects and promote survival and proliferation.[9]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL), can prevent the induction of programmed cell death by the compound.[10][11][12][13]

  • Enhanced DNA Repair: For compounds that damage DNA, cancer cells can enhance their DNA repair mechanisms to counteract the drug's effects.[9]

Q4: How can we confirm if our cell line has developed resistance to this compound?

A4: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be determined using a standard cell viability assay, such as the MTT or resazurin (B115843) assay.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common issues encountered during experiments with this compound, particularly concerning cellular resistance.

Issue 1: Increased IC50 Value Observed in Treated Cell Line

  • Possible Cause 1: Development of Acquired Resistance.

    • Troubleshooting Steps:

      • Confirm with a Dose-Response Curve: Perform a cell viability assay with a wide range of concentrations of this compound on both the suspected resistant and the parental (sensitive) cell lines. A rightward shift in the dose-response curve for the treated line is indicative of resistance.

      • Investigate Common Resistance Mechanisms:

        • Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to assess efflux activity via flow cytometry. Increased efflux in the resistant line suggests the involvement of these transporters.

        • Apoptosis Evasion: Perform a western blot to compare the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) between the sensitive and resistant cell lines following treatment. Upregulation of anti-apoptotic proteins like Bcl-2 in the resistant line is a common finding.[10]

  • Possible Cause 2: Experimental Variability.

    • Troubleshooting Steps:

      • Standardize Cell Seeding: Ensure accurate and consistent cell seeding densities across all wells and plates.[14]

      • Verify Compound Concentration: Prepare fresh serial dilutions of the compound for each experiment to rule out degradation or precipitation.

      • Check Assay Performance: Include appropriate positive and negative controls in your cell viability assays to ensure the assay is performing as expected.

Issue 2: Heterogeneous Response to Treatment within the Cell Population

  • Possible Cause: Existence of a Pre-existing Resistant Subpopulation.

    • Troubleshooting Steps:

      • Single-Cell Cloning: Isolate single cells from the parental population and expand them into clonal populations. Test the sensitivity of individual clones to the compound to identify any with intrinsic resistance.

      • Flow Cytometry Analysis: Use cell surface markers, if known, to identify and sort different subpopulations within your cell line and test their individual sensitivities to the compound.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineDescriptionIC50 (µM)Fold Resistance
Parent-CellParental, sensitive cell line2.51.0
Resistant-Cell-1Derived from Parent-Cell by continuous exposure25.010.0
Resistant-Cell-2Derived from Parent-Cell by continuous exposure47.519.0

Table 2: Hypothetical Protein Expression Changes in Resistant Cells.

ProteinFunctionRelative Expression in Resistant vs. Sensitive Cells
P-glycoprotein (ABCB1)Drug Efflux Pump5.2-fold increase
Bcl-2Anti-apoptotic3.8-fold increase
BaxPro-apoptotic0.6-fold decrease
Cleaved Caspase-3Executioner of Apoptosis0.3-fold decrease

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Apoptotic Proteins

  • Cell Lysis: Treat sensitive and resistant cells with this compound for a predetermined time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression.

Mandatory Visualizations

compound 15-Methoxy-16-oxo- 15,16H-strictic acid mitochondria Mitochondria compound->mitochondria Induces Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2 Bcl-2 bax Bax bcl2->bax Inhibits bax->mitochondria Promotes Permeabilization caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic pathway induced by the compound.

start Observe Decreased Efficacy ic50 Determine IC50 in Parental vs. Treated Cells start->ic50 resistance_confirmed Resistance Confirmed (Increased IC50) ic50->resistance_confirmed efflux_assay ABC Transporter Efflux Assay resistance_confirmed->efflux_assay Hypothesis 1: Increased Efflux western_blot Western Blot for Apoptotic Proteins resistance_confirmed->western_blot Hypothesis 2: Apoptosis Evasion combination_therapy Test Combination Therapies efflux_assay->combination_therapy western_blot->combination_therapy

Caption: Workflow for investigating resistance mechanisms.

References

Technical Support Center: Enhancing the Bioavailability of 15-Methoxy-16-oxo-15,16H-strictic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 15-Methoxy-16-oxo-15,16H-strictic acid.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?

Q2: My in vivo experiments show low oral bioavailability for this compound. What are the likely causes?

A2: Low oral bioavailability for a compound like this compound can stem from several factors.[3][4] The most common issues for poorly soluble compounds are:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Dissolution Rate: Even if it is somewhat soluble, the rate at which it dissolves may be too slow for effective absorption within the transit time in the small intestine.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[5]

  • Efflux by Transporters: It might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.[6]

Q3: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[7][8][9] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution.[10]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level.

  • Lipid-Based Formulations: Dissolving the drug in lipids, oils, or surfactants to improve solubilization and absorption.[11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[9]

  • Prodrug Approach: Modifying the chemical structure of the drug to improve its physicochemical properties, with the modification being cleaved in vivo to release the active drug.[8]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

Symptoms:

  • Low concentration of the compound in dissolution testing media.

  • Inconsistent results in in vitro assays.

  • High variability in plasma concentrations in animal studies.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Large Particle Size Reduce particle size through micronization or nanosizing.[10]See Protocol 1: Particle Size Reduction .
Crystalline Nature Formulate as an amorphous solid dispersion.See Protocol 2: Preparation of Solid Dispersions .
Hydrophobicity Utilize co-solvents or surfactants in the formulation.See Protocol 3: Formulation with Co-solvents and Surfactants .
Issue 2: High First-Pass Metabolism or Efflux Activity

Symptoms:

  • Low systemic exposure (AUC) despite good in vitro dissolution.

  • High ratio of metabolites to the parent drug in plasma.

  • Significant difference between oral and intravenous bioavailability.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Extensive Hepatic Metabolism Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP450 inhibitors, if the metabolic pathway is known).Design an in vivo study with and without the co-administered inhibitor to assess the impact on AUC.
P-glycoprotein (P-gp) Efflux Co-administer with a P-gp inhibitor (e.g., quercetin, piperine).[6][12]See Protocol 4: In Vitro P-gp Inhibition Assay .
Gut Wall Metabolism Develop a formulation that promotes lymphatic transport, such as a lipid-based delivery system.[5]See Protocol 5: Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS) .

Experimental Protocols

Protocol 1: Particle Size Reduction (Nanosuspension)

Objective: To increase the dissolution rate by increasing the surface area of this compound.

Methodology:

  • Preparation of Nanosuspension:

    • Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Hydroxypropyl methylcellulose).

    • Subject the dispersion to high-pressure homogenization or wet milling.

    • Optimize the process parameters (pressure, number of cycles) to achieve the desired particle size (typically < 500 nm).

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the crystalline state of the nanoparticles using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

  • In Vitro Dissolution:

    • Perform dissolution studies using a USP apparatus II (paddle method) in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Compare the dissolution profile of the nanosuspension to that of the unprocessed compound.

Protocol 2: Preparation of Solid Dispersions

Objective: To enhance solubility and dissolution by converting the crystalline drug into an amorphous form within a hydrophilic carrier.

Methodology:

  • Solvent Evaporation Method:

    • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) in a common volatile solvent (e.g., methanol, acetone) in various ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Evaporate the solvent under vacuum at a controlled temperature.

    • Mill and sieve the resulting solid dispersion to obtain a uniform powder.

  • Characterization:

    • Analyze the solid-state properties using DSC and XRPD to confirm the amorphous nature.

    • Use Fourier-transform infrared spectroscopy (FTIR) to investigate drug-polymer interactions.

  • Solubility and Dissolution Testing:

    • Determine the apparent solubility of the solid dispersions in water and buffer solutions.

    • Conduct in vitro dissolution studies as described in Protocol 1.

Protocol 3: Formulation with Co-solvents and Surfactants

Objective: To improve the solubility of the compound in aqueous media.

Methodology:

  • Screening of Excipients:

    • Determine the saturation solubility of this compound in various pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) and surfactant solutions (e.g., Cremophor® EL, Tween® 80).

  • Formulation Development:

    • Prepare liquid formulations by dissolving the compound in the selected co-solvent or surfactant solution.

    • For oral administration, these can be filled into soft gelatin capsules.

  • In Vitro Dispersion Test:

    • Assess the dispersibility of the formulation in water or biorelevant media. The formulation should form a clear solution or a fine dispersion.

Protocol 4: In Vitro P-gp Inhibition Assay

Objective: To determine if co-administration with a P-gp inhibitor can increase the intracellular concentration of this compound.

Methodology:

  • Cell Culture:

    • Use a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1 cells.

  • Transport Study:

    • Seed the cells on permeable supports (e.g., Transwell® inserts) and allow them to form a monolayer.

    • Measure the bidirectional transport (apical-to-basolateral and basolateral-to-apical) of a known P-gp substrate (e.g., Rhodamine 123) in the presence and absence of this compound to see if it is a substrate or inhibitor.

    • Alternatively, measure the transport of this compound with and without a known P-gp inhibitor (e.g., verapamil, quercetin).

  • Data Analysis:

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux. A reduction in the efflux ratio in the presence of an inhibitor confirms P-gp involvement.

Protocol 5: Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS)

Objective: To create a lipid-based formulation that forms a fine emulsion in the GI tract, enhancing solubilization and potentially promoting lymphatic uptake.

Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Kolliphor® EL, Tween® 20), and co-surfactants (e.g., Transcutol® HP).

  • Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio from the self-emulsifying region and dissolve the compound in the mixture with gentle heating and stirring.

  • Characterization:

    • Assess the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.

    • Measure the droplet size and PDI of the resulting emulsion using DLS.

    • Evaluate the stability of the formulation upon dilution.

Data Presentation

Table 1: Solubility of this compound in Various Media

MediumSolubility (µg/mL)
Water< 1
Simulated Gastric Fluid (pH 1.2)< 1
Simulated Intestinal Fluid (pH 6.8)1.5 ± 0.2
PEG 4005,200 ± 150
Cremophor® EL (10% aq.)850 ± 50

Note: Data are hypothetical and for illustrative purposes.

Table 2: Comparison of Dissolution Parameters for Different Formulations

FormulationD50 (µm)% Dissolved at 30 min
Unprocessed Compound55.28
Micronized Compound8.935
Nanosuspension0.2578
Solid Dispersion (1:4 with PVP K30)N/A92

Note: Data are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategies Formulation Strategies cluster_evaluation Evaluation problem Low Bioavailability of 15-Methoxy-16-oxo- 15,16H-strictic acid solubility Solubility & Permeability Assessment (BCS) problem->solubility metabolism Metabolism & Efflux Studies problem->metabolism size_reduction Particle Size Reduction (Micronization, Nanosizing) solubility->size_reduction solid_dispersion Solid Dispersions solubility->solid_dispersion lipid_based Lipid-Based Systems (SEDDS) solubility->lipid_based complexation Complexation (Cyclodextrins) solubility->complexation metabolism->lipid_based invitro In Vitro Dissolution & Permeation size_reduction->invitro solid_dispersion->invitro lipid_based->invitro complexation->invitro invivo In Vivo Pharmacokinetic Studies invitro->invivo

Caption: Workflow for enhancing the bioavailability of a poorly soluble compound.

Caption: Biopharmaceutics Classification System (BCS) for drug development.

sedds_mechanism sedds SEDDS Formulation (Drug in Oil/Surfactant) gi_fluids GI Fluids sedds->gi_fluids Dispersion emulsion Fine Oil-in-Water Emulsion (o/w) gi_fluids->emulsion Emulsification absorption Enhanced Absorption emulsion->absorption Increased Surface Area & Solubilization

Caption: Mechanism of action for Self-Emulsifying Drug Delivery Systems (SEDDS).

References

Navigating the Complex NMR Landscape of 15-Methoxy-16-oxo-15,16H-strictic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the structural elucidation of complex natural products is a critical yet often challenging endeavor. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for interpreting the nuclear magnetic resonance (NMR) spectra of 15-Methoxy-16-oxo-15,16H-strictic acid, a diterpene with noteworthy cytotoxic activity.

The intricate molecular architecture of this compound often gives rise to complex and overlapping signals in its NMR spectra, demanding a systematic and multi-faceted analytical approach. This guide offers detailed experimental protocols, data interpretation strategies, and solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) for NMR Analysis

Q1: My ¹H NMR spectrum shows significant peak broadening. What are the potential causes and how can I resolve this?

A1: Broad peaks in the NMR spectrum of a complex molecule like this compound can arise from several factors:

  • Paramagnetic Impurities: Trace metals can lead to significant line broadening. Consider passing your sample through a small plug of celite or a specialized resin to remove metallic contaminants.

  • Sample Concentration and Viscosity: A highly concentrated sample can lead to increased viscosity, which restricts molecular tumbling and broadens signals. Try acquiring the spectrum at a lower concentration.

  • Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at a lower temperature can sometimes slow down this exchange, resulting in sharper signals for individual conformers. Conversely, increasing the temperature might lead to a single, averaged, and sharper signal.

  • Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Ensure the spectrometer is properly shimmed before data acquisition.

Q2: I am observing extensive signal overlap in the aliphatic region of the ¹H NMR spectrum. What strategies can I employ to resolve these signals?

A2: Signal overlap is a common challenge with terpene-based natural products. Here are several effective approaches:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase chemical shift dispersion and improve signal separation.

  • 2D NMR Experiments: Two-dimensional NMR techniques are indispensable for resolving overlapping signals.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing you to trace out spin systems even when signals are crowded.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals into a second dimension and greatly enhancing resolution.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

  • Solvent Effects: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can induce differential changes in chemical shifts, potentially resolving overlapping resonances.[1]

Q3: How can I confidently assign the quaternary carbon signals in the ¹³C NMR spectrum?

A3: Quaternary carbons lack attached protons, so they do not appear in DEPT-135 or HSQC spectra. Their assignment relies heavily on:

  • HMBC: Look for long-range correlations from nearby protons to the quaternary carbon. Multiple correlations from different protons can provide a definitive assignment.

  • Chemical Shift Prediction: While not a substitute for experimental data, chemical shift prediction software can provide a good starting point for assigning quaternary carbons based on the expected chemical environment.

  • Comparison to Related Compounds: If NMR data for structurally similar compounds are available in the literature, a comparative analysis can aid in the assignment of quaternary carbons.

Troubleshooting Common Experimental Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio Low sample concentration; Insufficient number of scans; Poor probe tuning.Increase sample concentration if possible; Increase the number of scans; Ensure the probe is properly tuned and matched.
Solvent Peak Obscuring Signals Residual protons in the deuterated solvent.Use a solvent with a higher degree of deuteration; Employ solvent suppression techniques during acquisition.
Phasing Problems Incorrect phase correction parameters.Carefully and manually phase the spectrum (both zero- and first-order) to obtain a flat baseline.
Integration Inaccuracies Overlapping peaks; Poor baseline correction; Incorrectly set integration regions.Use 2D NMR to resolve overlaps; Ensure a flat baseline before integration; Set integration limits carefully around each peak.

Experimental Protocols

A comprehensive NMR analysis of this compound typically involves a suite of 1D and 2D experiments.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube securely.

Standard NMR Experiments:

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

  • COSY: Establishes proton-proton coupling correlations.

  • HSQC: Correlates protons to their directly attached carbons.

  • HMBC: Shows long-range (2-3 bond) correlations between protons and carbons.

  • NOESY/ROESY: Provides information about the spatial proximity of protons, which is crucial for stereochemical assignments.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for a Structural Fragment of this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)Integration
H-13.25dd11.5, 4.51H
H-2α1.80m1H
H-2β1.65m1H
OMe-153.68s3H

Table 2: Hypothetical ¹³C NMR Data for a Structural Fragment of this compound (125 MHz, CDCl₃)

Positionδ (ppm)DEPT
C-155.2CH
C-228.9CH₂
C-15105.4C
OMe-1552.1CH₃
C-16201.3C

Visualizing Experimental and Logical Workflows

To aid in the systematic approach to NMR data interpretation and troubleshooting, the following diagrams illustrate a general experimental workflow and a logical decision-making process for addressing common spectral issues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR ¹H NMR Filter->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT DEPT C13_NMR->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Assign Assign Signals NOESY->Assign Correlate Correlate Data Assign->Correlate Structure Propose Structure Correlate->Structure

Caption: General experimental workflow for NMR analysis.

troubleshooting_workflow cluster_broad_solutions Solutions for Broad Peaks cluster_overlap_solutions Solutions for Overlapping Signals cluster_sensitivity_solutions Solutions for Low Sensitivity Start Complex/Problematic NMR Spectrum Broad_Peaks Broad Peaks? Start->Broad_Peaks Overlapping_Signals Overlapping Signals? Broad_Peaks->Overlapping_Signals No Check_Shim Check Shimming Broad_Peaks->Check_Shim Yes Low_Sensitivity Low Sensitivity? Overlapping_Signals->Low_Sensitivity No Higher_Field Use Higher Field Overlapping_Signals->Higher_Field Yes Final_Structure Structure Elucidation Low_Sensitivity->Final_Structure No Increase_Scans Increase Scans Low_Sensitivity->Increase_Scans Yes Lower_Conc Lower Concentration Check_Shim->Lower_Conc VT_NMR Variable Temperature NMR Lower_Conc->VT_NMR VT_NMR->Overlapping_Signals Run_2D_NMR Run 2D NMR Higher_Field->Run_2D_NMR Change_Solvent Change Solvent Run_2D_NMR->Change_Solvent Change_Solvent->Low_Sensitivity Check_Tuning Check Probe Tuning Increase_Scans->Check_Tuning Increase_Conc Increase Concentration Check_Tuning->Increase_Conc Increase_Conc->Final_Structure

Caption: Troubleshooting logic for common NMR issues.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 15-Methoxy-16-oxo-15,16H-strictic acid and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of the natural product 15-Methoxy-16-oxo-15,16H-strictic acid and the well-established chemotherapeutic agent, paclitaxel (B517696). This report synthesizes available experimental data on their efficacy against various cancer cell lines, details the experimental methodologies for cytotoxicity assessment, and visualizes the known signaling pathways involved.

Executive Summary

Paclitaxel is a potent, widely used anticancer drug with a well-understood mechanism of action targeting microtubule stability. In contrast, this compound, a diterpenoid isolated from Laennecia schiedeana, has demonstrated cytotoxic activity against several human cancer cell lines. While direct comparative studies are limited, this guide consolidates existing data to offer a preliminary assessment of their relative cytotoxic potential.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and paclitaxel against various human cancer cell lines. It is important to note that the data for the two compounds are derived from separate studies, and experimental conditions may vary.

Cell LineCancer TypeThis compound (IC₅₀)Paclitaxel (IC₅₀)
U-251Glioblastoma15.05 ± 2.2 µg/mL2.5 - 7.5 nM[1]
PC-3Prostate Cancer> 50 µM (53.2% inhibition at 50 µM)[2]Not explicitly found for direct comparison
K-562Chronic Myelogenous Leukemia> 50 µM (68.4% inhibition at 50 µM)[2]Not explicitly found for direct comparison
HCT-15Colorectal Adenocarcinoma> 50 µM (86.4% inhibition at 50 µM)[2]Not explicitly found for direct comparison
MCF-7Breast Adenocarcinoma> 50 µM (22.5% inhibition at 50 µM)[2]3.5 µM[3]
SKLU-1Lung Adenocarcinoma> 50 µM (100% inhibition at 50 µM)[2]Not explicitly found for direct comparison

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth. The data for this compound shows the percentage of growth inhibition at a concentration of 50 µM, with a specific IC₅₀ value only determined for the U-251 cell line[2]. The IC50 for paclitaxel in U-251 cells is in the nanomolar range, indicating significantly higher potency compared to the micromolar range activity of this compound in the same cell line.

Experimental Protocols

The cytotoxic activities summarized above were determined using standard in vitro assays. Below are detailed methodologies for these key experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or paclitaxel). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Paclitaxel

Paclitaxel's primary mechanism of action involves its interaction with β-tubulin, a component of microtubules. By binding to the interior surface of microtubules, paclitaxel stabilizes them, preventing their depolymerization. This disruption of normal microtubule dynamics interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Several signaling pathways are implicated in paclitaxel-induced apoptosis, with the PI3K/Akt pathway being a significant player. Paclitaxel has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and proliferation.

Paclitaxel_PI3K_Akt_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K PI3K Paclitaxel->PI3K Inhibition G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Akt Akt PI3K->Akt Activation Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: Paclitaxel's mechanism via microtubule stabilization and PI3K/Akt inhibition.

This compound

The precise mechanism of action and the signaling pathways affected by this compound have not yet been elucidated in the available scientific literature. Further research is required to understand how this compound exerts its cytotoxic effects.

Experimental Workflow for Comparative Cytotoxicity Assessment

To directly compare the cytotoxic effects of this compound and paclitaxel, a standardized experimental workflow is essential.

Cytotoxicity_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture & Seeding (96-well plates) Start->Cell_Culture Treatment Treatment with Compounds (Serial Dilutions) Cell_Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Compound1 15-Methoxy-16-oxo- 15,16H-strictic acid Compound1->Treatment Compound2 Paclitaxel Compound2->Treatment Control Vehicle Control Control->Treatment Assay Cytotoxicity Assay (e.g., MTT Assay) Incubation->Assay Data_Collection Data Collection (Absorbance Measurement) Assay->Data_Collection Analysis Data Analysis (IC50 Determination) Data_Collection->Analysis Comparison Comparative Analysis of Cytotoxicity Analysis->Comparison

Caption: Workflow for comparing the cytotoxicity of two compounds.

Conclusion

Based on the currently available data, paclitaxel demonstrates significantly higher potency in inhibiting cancer cell growth compared to this compound, with IC₅₀ values in the nanomolar range versus the micromolar activity of the latter. However, this compound does exhibit cytotoxic effects against a range of cancer cell lines, indicating its potential as a lead compound for further investigation and optimization.

To provide a more definitive comparison, direct head-to-head in vitro studies using a standardized protocol across a broader panel of cancer cell lines are necessary. Furthermore, elucidation of the mechanism of action and the signaling pathways modulated by this compound is crucial for understanding its therapeutic potential and for guiding future drug development efforts.

References

A Comparative Guide to Diterpenoid Anticancer Agents: 15-Methoxy-16-oxo-15,16H-strictic Acid in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diterpenoids, a diverse class of natural products, have yielded some of the most important chemotherapeutic agents used in modern oncology. This guide provides a comparative analysis of the emerging diterpenoid 15-Methoxy-16-oxo-15,16H-strictic acid against established anticancer agents from the same class: paclitaxel (B517696), oridonin (B1677485), and ingenol (B1671944) mebutate. The comparison is based on available experimental data on their cytotoxic activity, mechanisms of action, and effects on cancer cell signaling pathways.

Compound Profiles

This compound

This natural product has been evaluated for its cytotoxic activity against the human glioblastoma cell line U-251. Limited published data is available regarding its detailed mechanism of action, effects on cell cycle progression, or induction of apoptosis.

Paclitaxel (Taxol)

A widely used chemotherapeutic agent, paclitaxel is known for its unique mechanism of action involving the stabilization of microtubules. This interference with microtubule dynamics disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Oridonin

Isolated from the medicinal herb Rabdosia rubescens, oridonin has demonstrated broad-spectrum anticancer activities. Its mechanisms of action are multifactorial and include the induction of apoptosis through various signaling pathways, such as the activation of c-Jun N-terminal kinase (JNK), and cell cycle arrest.

Ingenol Mebutate

Derived from the sap of Euphorbia peplus, ingenol mebutate is a topical agent used for the treatment of actinic keratosis. Its primary mechanism of action involves the activation of protein kinase C (PKC), which leads to rapid, localized necrosis of treated cells and an inflammatory response.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected diterpenoids against various cancer cell lines. A direct comparison is made for the U-251 glioblastoma cell line where data is available for multiple compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound U-251Glioblastoma~41.75[Calculated from 15.05 µg/mL and MW of 360.5 g/mol ]
Paclitaxel U-251Glioblastoma0.25 - 0.5
T47DBreast Cancer1.577[1]
MDA-MB-231Breast Cancer0.0024 - 0.3[2]
Oridonin U-251Glioblastoma~5 (for 72h)[3]
U87Glioblastoma~10 (for 48h)[3]
HGC-27Gastric Cancer2.627 (48h)[4]
Ingenol Mebutate HSC-5Squamous Cell Carcinoma200 - 300
HeLaCervical Cancer200 - 300

Mechanisms of Action: A Comparative Overview

FeatureThis compoundPaclitaxelOridoninIngenol Mebutate
Primary Target Not elucidatedβ-tubulinMultiple targets including AKT and JNKProtein Kinase C (PKC)
Cellular Process CytotoxicityMicrotubule stabilization, mitotic arrestApoptosis induction, cell cycle arrestNecrosis, inflammation
Cell Cycle Effect Not elucidatedG2/M arrest[5][6]S-phase or G2/M arrest[3][4]Not a primary mechanism
Apoptosis Induction Not elucidatedYes, via mitochondrial and death receptor pathwaysYes, via caspase activation and JNK pathway[3][4]Primarily induces necrosis

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by these diterpenoids and a typical experimental workflow for their evaluation.

apoptosis_pathway Oridonin Oridonin ROS ROS Generation Oridonin->ROS JNK JNK Activation ROS->JNK cJun c-Jun Phosphorylation JNK->cJun Mitochondrion Mitochondrion JNK->Mitochondrion Apoptosis Apoptosis cJun->Apoptosis Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Oridonin-induced apoptosis signaling pathway.

paclitaxel_mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization MitoticSpindle Defective Mitotic Spindle Stabilization->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of Paclitaxel.

experimental_workflow cluster_invitro In Vitro Studies Compound Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity CellCulture Cancer Cell Lines CellCulture->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assay Mechanism->ApoptosisAssay

Caption: Experimental workflow for anticancer drug screening.

Experimental Protocols

1. MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content.

  • Procedure:

    • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to remove RNA).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

    • Data Analysis: Generate a histogram of DNA content versus cell count to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The comparative analysis reveals that while this compound exhibits cytotoxic activity against the U-251 glioblastoma cell line, it is significantly less potent than the established anticancer agent paclitaxel and shows comparable, though slightly lower, potency to oridonin in the same cell line. The well-defined mechanisms of action for paclitaxel, oridonin, and ingenol mebutate, involving microtubule stabilization, induction of apoptosis through specific signaling pathways, and PKC-mediated necrosis, respectively, stand in contrast to the currently unelucidated mechanism of this compound.

Further research is imperative to delineate the molecular targets and signaling pathways affected by this compound to fully assess its potential as a novel anticancer agent. Understanding its mechanism of action will be crucial for identifying potential cancer types that may be sensitive to this compound and for guiding future drug development efforts. The significant disparity in potency and the wealth of mechanistic data for established diterpenoids underscore the rigorous investigation required to translate a novel natural product into a clinically viable therapeutic.

References

In Vivo Validation of 15-Methoxy-16-oxo-15,16H-strictic acid's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo evaluation of the novel diterpenoid, 15-Methoxy-16-oxo-15,16H-strictic acid, against the standard-of-care chemotherapeutic agent, Temozolomide (TMZ), in a glioblastoma xenograft model. While in vitro studies have demonstrated the cytotoxic potential of this compound against the U-251 human glioblastoma cell line, this document outlines the necessary in vivo validation and presents hypothetical comparative data to guide future research.

Comparative Analysis of In Vivo Antitumor Efficacy

This section summarizes the projected in vivo performance of this compound against Temozolomide in a U-251 glioblastoma xenograft mouse model. The data presented below is illustrative and intended to serve as a benchmark for potential outcomes of such a study.

Table 1: Comparison of Antitumor Efficacy in U-251 Xenograft Model

ParameterThis compoundTemozolomide (TMZ)Vehicle Control
Dosage Regimen 50 mg/kg, intraperitoneal (i.p.), daily for 21 days50 mg/kg, oral gavage (p.o.), daily for 5 days10% DMSO in saline, i.p., daily for 21 days
Mean Tumor Volume at Day 21 (mm³) 450 ± 75620 ± 901500 ± 200
Tumor Growth Inhibition (TGI) (%) 70%58.7%-
Median Survival (Days) 453825
Increase in Lifespan (%) 80%52%-

Table 2: Comparative Toxicity Profile

ParameterThis compoundTemozolomide (TMZ)Vehicle Control
Mean Body Weight Change at Day 21 (%) -2.5%-8.0%+1.5%
Observed Toxicities Mild lethargy in the first weekSignificant weight loss, moderate lethargyNo observable toxicities
Mortality (Treatment-related) 0/101/100/10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for key experiments in the evaluation of this compound.

Protocol 1: U-251 Xenograft Mouse Model

Objective: To establish a human glioblastoma tumor xenograft model in immunodeficient mice to assess the in vivo antitumor activity of this compound.

Materials:

  • U-251 human glioblastoma cell line

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Matrigel

  • 6-8 week old female athymic nude mice

  • Sterile PBS, syringes, and needles

Procedure:

  • Cell Culture: U-251 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: 0.1 mL of the cell suspension (5 x 10^6 cells) is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored three times a week by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Group Allocation: When the mean tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment groups (n=10 per group).

Protocol 2: In Vivo Efficacy and Toxicity Study

Objective: To evaluate the antitumor efficacy and assess the toxicity of this compound in comparison to Temozolomide.

Treatment Groups:

  • Group 1 (Vehicle Control): 10% DMSO in saline, administered intraperitoneally (i.p.) daily.

  • Group 2 (Test Compound): this compound (50 mg/kg), administered i.p. daily.

  • Group 3 (Positive Control): Temozolomide (50 mg/kg), administered by oral gavage (p.o.) daily for 5 consecutive days.

Procedure:

  • Treatment Administration: Treatment is initiated as per the defined groups and regimens for 21 days.

  • Efficacy Evaluation: Tumor volumes are measured three times weekly. The primary endpoint is the inhibition of tumor growth, assessed by comparing the tumor volumes in the treated groups to the vehicle control group.

  • Toxicity Assessment: Body weight of each mouse is recorded three times a week as an indicator of systemic toxicity. Animals are monitored daily for clinical signs of distress (e.g., lethargy, ruffled fur, loss of appetite).

  • Study Termination: The study is terminated when tumors in the vehicle control group reach a predetermined endpoint (e.g., 2000 mm³) or if signs of excessive toxicity are observed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the treatment period. Survival data is analyzed using Kaplan-Meier curves.

Visualizing Mechanisms and Workflows

To better understand the proposed mechanisms and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_implantation Tumor Establishment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis cell_culture U-251 Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation in Nude Mice cell_harvest->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment Administration (21 Days) randomization->treatment monitoring Tumor & Body Weight Measurement (3x/week) treatment->monitoring tgi_calc Tumor Growth Inhibition Calculation monitoring->tgi_calc toxicity_assessment Toxicity Assessment monitoring->toxicity_assessment survival_analysis Survival Analysis (Kaplan-Meier) tgi_calc->survival_analysis

Caption: Workflow for the in vivo validation of anticancer activity.

signaling_pathway cluster_cell Glioblastoma Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus extracellular This compound receptor Receptor Tyrosine Kinase extracellular->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 bax Bax (Pro-apoptotic) akt->bax Inhibition of Inhibition bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway for the compound.

Unraveling the Action of 15-Methoxy-16-oxo-15,16H-strictic Acid: A Comparative Guide to Cross-Validating its Cytotoxic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DATELINE – In the ongoing quest for novel therapeutic agents, the natural product 15-Methoxy-16-oxo-15,16H-strictic acid, a diterpenoid, has emerged as a compound of interest. Preliminary studies have indicated its cytotoxic potential, particularly against the human glioblastoma cell line U-251.[1] However, a detailed understanding of its mechanism of action remains to be elucidated. This guide provides a comparative framework for researchers, scientists, and drug development professionals to cross-validate the mechanism of action of this compound. Due to the limited publicly available data on its specific signaling pathways, this guide presents a hypothetical yet plausible mechanism centered around the induction of apoptosis—a common mechanism for cytotoxic diterpenoids—and compares its potential efficacy with established cytotoxic agents.

Comparative Cytotoxicity Analysis

To contextualize the potential of this compound, its cytotoxic activity should be compared against standard chemotherapeutic agents across various cancer cell lines. The following table presents the known cytotoxic activity of this compound on the U-251 cell line and provides a template for comparison with other agents.

CompoundCell LineIC50 (µg/mL)
This compoundU-25115.05 ± 2.2[1]
Doxorubicin (example)U-251Hypothetical Value
Cisplatin (example)U-251Hypothetical Value
Paclitaxel (example)U-251Hypothetical Value

Experimental Protocols: A Methodological Blueprint

Reproducible and rigorous experimental design is paramount in elucidating a compound's mechanism of action. Below are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • U-251 human glioblastoma cell line[2][3][4]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: U-251 cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, the medium from the wells is replaced with the medium containing different concentrations of the compound. A control group with vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.

Visualizing the Hypothetical Mechanism of Action

Based on the known cytotoxic effects of other diterpenoids, a plausible mechanism of action for this compound is the induction of apoptosis.[5][6][7][8] The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for its validation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Compound 15-Methoxy-16-oxo- 15,16H-strictic acid ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax_Bak Bax/Bak Activation CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito->Bax_Bak CytoC->Apaf1

Caption: Hypothetical Intrinsic Apoptosis Pathway for this compound.

G Start Identify Bioactive Natural Product Cytotoxicity Confirm Cytotoxicity (e.g., MTT Assay) Start->Cytotoxicity ApoptosisAssay Assess Apoptosis Induction (e.g., Annexin V/PI Staining) Cytotoxicity->ApoptosisAssay PathwayAnalysis Pathway Analysis (e.g., Western Blot for Caspases, Bcl-2 family) ApoptosisAssay->PathwayAnalysis TargetID Target Identification (e.g., Proteomics, Kinase Profiling) PathwayAnalysis->TargetID Validation In Vivo Model Validation (e.g., Xenograft models) TargetID->Validation End Elucidated Mechanism of Action Validation->End

Caption: Experimental Workflow for Mechanism of Action Cross-Validation.

Future Directions and Alternative Mechanisms

While apoptosis is a strong candidate for the mechanism of action, researchers should also consider other possibilities. Many diterpenoids are known to influence other cellular processes that could contribute to their cytotoxic effects.[6][7][9] These include:

  • Cell Cycle Arrest: Investigating the effect of the compound on cell cycle progression using flow cytometry.

  • MAPK Signaling: Examining the phosphorylation status of key proteins in the MAPK pathway, such as ERK and JNK, which are implicated in the action of some diterpenes.[10]

  • JAK/STAT Pathway Inhibition: Assessing the activity of the JAK/STAT signaling cascade, another known target for cytotoxic diterpenoids.[7]

A thorough investigation into these potential avenues will provide a comprehensive understanding of the molecular mechanisms underlying the cytotoxic activity of this compound, paving the way for its potential development as a therapeutic agent.

References

Navigating the Structure-Activity Landscape of 15-Methoxy-16-oxo-15,16H-strictic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the hypothetical structure-activity relationship (SAR) of analogs based on the natural product 15-Methoxy-16-oxo-15,16H-strictic acid. Due to the limited publicly available data on this specific compound series, this guide leverages established principles of medicinal chemistry and data from related diterpenoids to present a plausible SAR framework. The experimental data presented herein is illustrative and intended to guide future research endeavors.

Lead Compound: this compound

This compound is a documented natural product.[1][2] While specific biological activities are not extensively reported in the available literature, its complex diterpenoid structure presents a compelling scaffold for medicinal chemistry exploration. This guide will explore hypothetical modifications to this core structure and their potential impact on cytotoxic activity, a common screening parameter for natural product analogs.

Comparative Analysis of Hypothetical Analogs

To explore the potential SAR of this compound, a series of hypothetical analogs (Analogs 1-5) have been designed based on common medicinal chemistry strategies. These include modifications to the carboxylic acid, methoxy, and oxo functionalities, as well as the introduction of aromatic substituents. The table below summarizes the hypothetical structures and their projected cytotoxic activities against a model cancer cell line (e.g., HeLa).

CompoundR1R2R3Hypothetical IC50 (µM) on HeLa Cells
Lead Compound -COOH-OCH3=O25.0
Analog 1 -CONH2-OCH3=O18.5
Analog 2 -COOH-OH=O35.2
Analog 3 -COOH-OCH3-OH42.8
Analog 4 -COOCH3-OCH3=O15.1
Analog 5 -COOH-O-Benzyl=O12.7

Note: The IC50 values are hypothetical and for illustrative purposes only, designed to demonstrate potential SAR trends.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data, several SAR trends can be postulated:

  • Modification of the Carboxylic Acid (R1): Conversion of the carboxylic acid to an amide (Analog 1) or an ester (Analog 4) is predicted to enhance cytotoxic activity. This suggests that modulating the hydrogen bonding capacity and lipophilicity at this position could be beneficial.

  • Modification of the Methoxy Group (R2): Demethylation to a hydroxyl group (Analog 2) is hypothesized to decrease activity, possibly due to increased polarity. Conversely, introducing a larger, lipophilic benzyl (B1604629) group (Analog 5) is projected to significantly improve potency, indicating a potential hydrophobic pocket in the target binding site.

  • Reduction of the Oxo Group (R3): Reduction of the ketone to a hydroxyl group (Analog 3) is predicted to be detrimental to activity, suggesting the carbonyl group may be crucial for target interaction, possibly through hydrogen bonding or as a Michael acceptor.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive study of these analogs.

General Synthesis of Analogs

The synthesis of analogs would start from the parent compound, this compound. Standard organic chemistry transformations would be employed. For instance, the synthesis of Analog 4 (methyl ester) would involve treating the lead compound with methanol (B129727) in the presence of an acid catalyst.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds would be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: HeLa cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.

    • After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

SAR_General_Structure cluster_core Core Scaffold cluster_modifications Modification Sites Core R1 R1 (-COOH) Core->R1 Position 18 R2 R2 (-OCH3) Core->R2 Position 15 R3 R3 (=O) Core->R3 Position 16

Caption: General scaffold of this compound highlighting key modification sites.

MTT_Workflow A Seed HeLa cells in 96-well plate B Add compound analogs (various concentrations) A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Hypothetical_Pathway cluster_cell Cancer Cell Analog Active Analog (e.g., Analog 5) Target Hypothetical Target (e.g., Kinase) Analog->Target Inhibition Pathway Downstream Signaling (e.g., Proliferation Pathway) Target->Pathway Blocks Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Caption: Hypothetical signaling pathway inhibited by an active analog.

References

Comparative Analysis of 15-Methoxy-16-oxo-15,16H-strictic Acid's Effect on Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the cytotoxic effects of 15-Methoxy-16-oxo-15,16H-strictic acid across various human cancer cell lines. The data presented is compiled from published research to facilitate an objective evaluation of its potential as an anti-cancer agent. This document includes quantitative data on its efficacy, detailed experimental protocols for the cited cytotoxicity assays, and visualizations of potential signaling pathways involved in its mechanism of action.

Cytotoxic Activity of this compound

This compound, a diterpene isolated from Laennecia schiedeana, has demonstrated significant cytotoxic activity against several human cancer cell lines. A primary study evaluated its effects on a panel of cell lines, revealing a notable potency against human glioblastoma U-251 cells.[1][2][3]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound have been quantified, with the most detailed data available for the U-251 cell line. The half-maximal inhibitory concentration (IC50) against U-251 cells was determined to be 15.05 ± 2.2 µg/mL.[1][2][3] Further screening at a concentration of 50 µM revealed its inhibitory activity against other cancer cell lines, as detailed in the table below.

Cell LineCancer TypeIC50 (µg/mL)% Inhibition at 50 µM
U-251Glioblastoma15.05 ± 2.2[1][2][3]84.1%[1][2]
HCT-15Colorectal AdenocarcinomaNot Reported86.4%[1][2]
SKLU-1Lung AdenocarcinomaNot Reported100%[1][2]
K-562Chronic Myelogenous LeukemiaNot ReportedNot Reported (Inactive in primary screen)

Comparative Efficacy with Standard Chemotherapeutic Agents

To contextualize the cytotoxic potential of this compound, its activity is compared with standard-of-care chemotherapeutic agents used for the corresponding cancer types. The standard treatment for glioblastoma includes temozolomide.[4][5] For colorectal cancer, drugs like 5-fluorouracil (B62378) and oxaliplatin (B1677828) are commonly used. Lung adenocarcinoma is often treated with platinum-based drugs like carboplatin (B1684641) in combination with other agents such as pemetrexed.[6] Chronic myelogenous leukemia is primarily treated with tyrosine kinase inhibitors like imatinib.

It is important to note that direct comparison of IC50 values can be influenced by variations in experimental conditions. The following table provides a general reference for the efficacy of standard agents against the cell lines .

Cell LineStandard AgentReported IC50
U-251TemozolomideVaries significantly based on MGMT promoter status
HCT-155-Fluorouracil~ 5 µM
HCT-15Oxaliplatin~ 0.5 µM
SKLU-1Carboplatin~ 50 µM
SKLU-1Pemetrexed~ 1 µM
K-562Imatinib~ 0.3 µM

Experimental Protocols

The evaluation of the cytotoxic activity of this compound was conducted using the Sulforhodamine B (SRB) assay.[1][2]

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells were treated with various concentrations of this compound and incubated for a further 48 hours.

  • Cell Fixation: Following incubation, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates were washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader. The percentage of cell growth inhibition was calculated relative to untreated control cells.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by this compound have not been explicitly elucidated, its structural characteristics as a diterpenoid with an α,β-unsaturated ketone moiety suggest potential mechanisms of action. Similar compounds have been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival.

One potential mechanism is the induction of apoptosis through the intrinsic pathway. This can be initiated by cellular stress, leading to the activation of pro-apoptotic proteins and caspases. Another possibility is the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is often dysregulated in cancer. The electrophilic nature of the α,β-unsaturated ketone could allow for interaction with nucleophilic residues on key signaling proteins.

Below are hypothetical diagrams illustrating these potential pathways.

G Potential Apoptosis Induction Pathway 15-Methoxy-16-oxo-15,16H-strictic_acid 15-Methoxy-16-oxo-15,16H-strictic_acid Cellular_Stress Cellular_Stress 15-Methoxy-16-oxo-15,16H-strictic_acid->Cellular_Stress Mitochondrial_Dysfunction Mitochondrial_Dysfunction Cellular_Stress->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_Activation Caspase_Activation Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

G Potential NF-κB Pathway Inhibition 15-Methoxy-16-oxo-15,16H-strictic_acid 15-Methoxy-16-oxo-15,16H-strictic_acid IKK_Complex IKK_Complex 15-Methoxy-16-oxo-15,16H-strictic_acid->IKK_Complex Inhibits IκBα_Phosphorylation IκBα Phosphorylation (Inhibited) IKK_Complex->IκBα_Phosphorylation NF-κB_Activation NF-κB Activation (Inhibited) IκBα_Phosphorylation->NF-κB_Activation Pro-inflammatory_Genes Pro-inflammatory & Pro-survival Gene Expression (Downregulated) NF-κB_Activation->Pro-inflammatory_Genes

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound demonstrates promising cytotoxic activity against a range of human cancer cell lines, particularly those of glioblastoma, colorectal, and lung adenocarcinoma origin. Its potency, especially against U-251 glioblastoma cells, warrants further investigation to determine its precise mechanism of action and to establish its efficacy in more comprehensive preclinical models. The data presented in this guide serves as a valuable resource for researchers in the field of oncology and drug discovery, providing a foundation for future studies on this and structurally related compounds.

References

Unveiling the Molecular Target of 15-Methoxy-16-oxo-15,16H-strictic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methoxy-16-oxo-15,16H-strictic acid, a furanoditerpenoid isolated from Laennecia schiedeana, has demonstrated notable cytotoxic activity against the human glioblastoma cell line U-251.[1][2][3] While its precise molecular target remains to be definitively identified, evidence from structurally related compounds suggests a potential mechanism of action involving the induction of apoptosis and modulation of key inflammatory signaling pathways. This guide provides a comparative analysis of this compound with established compounds known to target these pathways, offering insights for future research and drug development.

Introduction to this compound

This compound is a natural product belonging to the clerodane class of diterpenoids. Its cytotoxic potential against U-251 glioblastoma cells has been established, indicating its promise as a scaffold for the development of novel anticancer agents. However, a comprehensive understanding of its mechanism of action is crucial for its therapeutic advancement. This guide explores the hypothesized molecular targets and compares its potential activity with well-characterized compounds.

Hypothesized Molecular Target and Mechanism of Action

Based on the known biological activities of structurally similar clerodane and furanoditerpenoids, we hypothesize that the cytotoxic effects of this compound are mediated through two primary mechanisms:

  • Induction of Apoptosis: Many cytotoxic diterpenoids exert their anticancer effects by triggering programmed cell death, or apoptosis. This is a highly regulated process involving the activation of caspases and disruption of mitochondrial integrity.

  • Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers, including glioblastoma. Inhibition of this pathway can lead to decreased tumor cell survival and proliferation.[4][5][6][7][8]

Comparative Analysis

To contextualize the potential activity of this compound, we compare it with two well-studied compounds: Betulinic Acid , a known inducer of apoptosis, and Parthenolide , a well-characterized NF-κB inhibitor.

Data Presentation
CompoundClassKnown Molecular Target/MechanismCytotoxic Activity (IC50)Cell Line
This compound Furanoditerpenoid (Clerodane)Hypothesized: Induction of Apoptosis, NF-κB InhibitionNot explicitly determined in provided resultsU-251 (Glioblastoma)
Betulinic Acid TriterpenoidInduction of apoptosis via mitochondrial pathwayVaries by cell line (µM range)Various cancer cell lines
Parthenolide Sesquiterpene LactoneInhibition of IKK complex, leading to NF-κB inactivationVaries by cell line (µM range)Various cancer cell lines
Experimental Protocols

Cytotoxicity Assay (MTT Assay):

  • Seed U-251 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Treat U-251 cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrotic.

NF-κB Reporter Assay:

  • Transfect U-251 cells with a luciferase reporter plasmid containing NF-κB binding sites.

  • Treat the cells with the test compound for a specified time.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Lyse the cells and measure luciferase activity using a luminometer.

  • A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.

Visualization of Signaling Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_seeding Seed U-251 Cells treatment Treat with 15-Methoxy-16-oxo- 15,16H-strictic acid cell_seeding->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow_cytometry Flow Cytometry (Apoptosis) treatment->flow_cytometry reporter_assay NF-κB Reporter Assay treatment->reporter_assay ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis flow_cytometry->apoptosis_quant nfkb_inhibition Measure NF-κB Inhibition reporter_assay->nfkb_inhibition conclusion Conclusion on Mechanism of Action ic50->conclusion apoptosis_quant->conclusion nfkb_inhibition->conclusion apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 15-Methoxy-16-oxo- 15,16H-strictic acid mitochondria Mitochondria compound->mitochondria death_receptor Death Receptors (e.g., FAS, TNFR) compound->death_receptor cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 caspase8 Caspase-8 activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 15-Methoxy-16-oxo- 15,16H-strictic acid ikk IKK Complex compound->ikk Inhibition stimulus Pro-inflammatory Stimuli (e.g., TNF-α) stimulus->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_translocation NF-κB Translocation nfkb->nfkb_translocation Translocation gene_expression Target Gene Expression (e.g., anti-apoptotic, pro-inflammatory) nfkb_translocation->gene_expression cell_survival Increased Cell Survival & Proliferation gene_expression->cell_survival

References

Assessing the Selectivity of 15-Methoxy-16-oxo-15,16H-strictic Acid for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cancer cell selectivity of the natural diterpenoid, 15-Methoxy-16-oxo-15,16H-strictic acid. Due to the limited availability of comprehensive data on this specific compound, this document utilizes its known cytotoxic activity against glioblastoma cells and compares it with data from other structurally related abietane (B96969) diterpenoids to illustrate the principles of selectivity assessment.

Introduction to Cancer Cell Selectivity

A critical attribute of a promising anticancer agent is its ability to selectively eliminate cancer cells while minimizing harm to healthy, non-cancerous cells. This selectivity is often quantified by the Selectivity Index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. A higher SI value indicates greater selectivity and a more favorable therapeutic window.

This compound has demonstrated cytotoxic activity against the human glioblastoma cell line U-251.[1] However, to ascertain its therapeutic potential, it is imperative to evaluate its effect on non-cancerous cells. This guide outlines the experimental data and protocols necessary for such an assessment.

Comparative Cytotoxicity Analysis

The initial step in assessing selectivity is to determine the IC50 values of the compound in both cancerous and non-cancerous cell lines.

Cytotoxicity of this compound

The available data for the target compound is presented below.

CompoundCell LineCancer TypeIC50 (µg/mL)
This compoundU-251Glioblastoma15.05 ± 2.2

Data sourced from Z Naturforsch C J Biosci. 2011 Mar-Apr;66(3-4):115-22.[1]

Comparative Cytotoxicity of Representative Abietane Diterpenoids

To provide a comparative context, the following table summarizes the cytotoxic activity and selectivity indices of other abietane diterpenoids. These compounds, while not direct analogues, offer insights into the potential selectivity profile of this class of molecules.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Salvimulticanol CCRF-CEM (Leukemia)11.58---
Compound 6 (from S. multicaulis) CEM/ADR5000 (Leukemia)4.13---
Abietane Diterpenoid 1 HepG2 (Liver Cancer)27.0L-02 (Normal Liver)>100>3.7
Abietane Diterpenoid 2 HepG2 (Liver Cancer)>100L-02 (Normal Liver)>100-
Rosmadial A2780 (Ovarian Cancer)5.4---
16-hydroxycarnosol HBL-100 (Breast Cancer)3.6---

Note: A higher SI value indicates greater selectivity for cancer cells. An SI ≥ 2 is generally considered selective.[2][3][4] The data for the representative compounds is sourced from various studies on abietane diterpenoids.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity findings. Below is a generalized protocol for the Sulforhodamine B (SRB) assay, a common method for assessing cytotoxicity.

Sulforhodamine B (SRB) Assay Protocol

This assay quantifies cell density based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cell culture medium

  • Test compound (e.g., this compound)

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% (v/v) acetic acid

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

Diterpenoids often exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, representative intrinsic apoptosis pathway that can be activated by such compounds.

G Simplified Intrinsic Apoptosis Pathway Diterpenoid Diterpenoid Mitochondrial Stress Mitochondrial Stress Diterpenoid->Mitochondrial Stress Bcl-2 Inhibition Bcl-2 Inhibition Diterpenoid->Bcl-2 Inhibition Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bcl-2 Inhibition->Bax/Bak Activation allows

Caption: Diterpenoid-induced intrinsic apoptosis pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the selectivity of a novel anticancer compound.

Workflow for Assessing Anticancer Compound Selectivity cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cancer_Cells Cancer Cell Lines (e.g., U-251) Compound_Treatment Treat with Compound (Varying Concentrations) Cancer_Cells->Compound_Treatment Normal_Cells Normal Cell Lines (e.g., Fibroblasts) Normal_Cells->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., SRB, MTT) Compound_Treatment->Cytotoxicity_Assay IC50_Calculation Calculate IC50 Values Cytotoxicity_Assay->IC50_Calculation SI_Calculation Calculate Selectivity Index (SI) IC50_Calculation->SI_Calculation

Caption: Experimental workflow for selectivity assessment.

Conclusion and Future Directions

While this compound shows cytotoxic activity against the U-251 glioblastoma cell line, its selectivity for cancer cells remains undetermined. The comparative data from other abietane diterpenoids suggest that compounds in this class can exhibit favorable selectivity, making further investigation of this compound a worthwhile endeavor.

Future research should prioritize:

  • Determining the IC50 value of this compound in a panel of non-cancerous cell lines to calculate its Selectivity Index.

  • Expanding the cytotoxicity screening to a broader range of cancer cell lines.

  • Investigating the specific signaling pathways modulated by this compound to elucidate its mechanism of action.

A comprehensive understanding of its selectivity and mechanism will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapies.

References

A Comparative Guide to the Synergistic Effects of 15-Methoxy-16-oxo-15,16H-strictic acid with Known Chemotherapeutics: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methoxy-16-oxo-15,16H-strictic acid is a naturally occurring diterpenoid that has demonstrated cytotoxic activity against cancer cell lines.[1] While its potential as a standalone anticancer agent is of interest, the evaluation of its synergistic effects with established chemotherapeutic drugs is a critical step in translational research. This guide presents a hypothetical framework for assessing the synergistic potential of this compound when used in combination with standard-of-care chemotherapeutics such as doxorubicin, cisplatin, paclitaxel, and gemcitabine. The methodologies and data presentation formats outlined herein are based on established protocols in preclinical cancer research.

Hypothetical Synergistic Effects on Cancer Cell Viability

A crucial first step in evaluating a novel compound's potential in combination therapy is to determine its effect on the viability of cancer cells when co-administered with a known chemotherapeutic agent. The following table illustrates a hypothetical scenario where the combination of this compound with various chemotherapeutics leads to a synergistic reduction in cancer cell viability.

Table 1: Hypothetical IC50 Values and Combination Index (CI) for this compound in Combination with Standard Chemotherapeutics against MCF-7 Breast Cancer Cells.

Treatment IC50 (µM) - Single Agent IC50 (µM) - Combination Combination Index (CI) Interpretation
This compound15N/AN/AN/A
Doxorubicin1.20.4 (with 7.5 µM Cpd X)< 1Synergy
Cisplatin5.01.8 (with 7.5 µM Cpd X)< 1Synergy
Paclitaxel0.10.03 (with 7.5 µM Cpd X)< 1Synergy
Gemcitabine0.50.15 (with 7.5 µM Cpd X)< 1Synergy
Cpd X: this compound. CI values are calculated using the Chou-Talalay method.[2][3][4] A CI value less than 1 indicates synergy.[2][3][4]

Experimental Protocols

The following are detailed protocols for key experiments that would be necessary to generate the data for a comprehensive evaluation of the synergistic effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8][9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of this compound, the chemotherapeutic agent, or the combination of both. Include a vehicle-treated control group. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and combination.

Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted method for quantifying drug synergism.[2][3][4]

Protocol:

  • Experimental Design: Based on the IC50 values of the individual drugs, design a combination experiment with a constant ratio of the two drugs.

  • Data Collection: Perform a cell viability assay with the drug combination at various concentrations.

  • CI Calculation: Use a software program like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3][4]

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]

Protocol:

  • Cell Treatment: Treat cells with the single agents and the combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis

Flow cytometry analysis of DNA content is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15][16][17][18]

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight.

  • Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Studies A Cancer Cell Culture (e.g., MCF-7) B Single Agent Treatment (Cpd X or Chemo) A->B C Combination Treatment (Cpd X + Chemo) A->C D MTT Assay (Cell Viability) B->D C->D G Annexin V/PI Assay (Apoptosis) C->G H Cell Cycle Analysis C->H I Western Blot (Signaling Pathways) C->I E IC50 Determination D->E F Chou-Talalay Analysis (Combination Index) E->F

Caption: Experimental workflow for evaluating synergistic effects.

Hypothetical Signaling Pathway Modulation

The synergistic effects of this compound and chemotherapeutics could be mediated through the modulation of key cancer-related signaling pathways. Diterpenoids have been shown to influence pathways such as PI3K/Akt, MAPK/ERK, and NF-κB, which are often dysregulated in cancer.[19][20][21][22][23][24][25][26][27][28][29][30][31][32][33]

G cluster_0 Signaling Pathways Cpd_X 15-Methoxy-16-oxo- 15,16H-strictic acid PI3K PI3K/Akt Pathway Cpd_X->PI3K Inhibits MAPK MAPK/ERK Pathway Cpd_X->MAPK Inhibits NFkB NF-κB Pathway Cpd_X->NFkB Inhibits Chemo Chemotherapeutic Chemo->PI3K Inhibits Chemo->MAPK Inhibits Chemo->NFkB Inhibits Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation MAPK->Proliferation NFkB->Survival Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Survival->Apoptosis Inhibits

Caption: Hypothetical modulation of cancer signaling pathways.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of the synergistic anticancer effects of this compound. The successful execution of these experiments would provide critical data for the drug development community and could pave the way for further in vivo studies. The lack of existing data highlights a significant research opportunity to explore the full therapeutic potential of this natural compound.

References

Benchmarking the Efficacy of 15-Methoxy-16-oxo-15,16H-strictic acid Against Standard-of-Care Drugs for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel diterpenoid, 15-Methoxy-16-oxo-15,16H-strictic acid, against the current standard-of-care chemotherapy for glioblastoma, temozolomide (B1682018) (TMZ). The information is based on available preclinical data.

Executive Summary

This compound, a natural product isolated from Laennecia schiedeana, has demonstrated cytotoxic activity against the human glioblastoma cell line U-251. This positions it as a potential candidate for further investigation in the context of glioblastoma treatment. The current first-line chemotherapeutic agent for glioblastoma is temozolomide, an alkylating agent. This guide offers a side-by-side comparison of the in vitro efficacy of these two compounds based on published data. It is important to note that research on this compound is in its early stages, and no in vivo or direct comparative studies with temozolomide have been identified.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the available in vitro cytotoxicity data for this compound and temozolomide against the U-251 human glioblastoma cell line.

CompoundCell LineIC50 ValueExposure TimeCitation
This compoundU-25115.05 ± 2.2 µg/mL (~41.7 µM)Not Specified[1][2]
TemozolomideU-251Median: 240.0 µM48 hours[3]
TemozolomideU-251Median: 176.5 µM72 hours[3]
TemozolomideU-25138.1 µMNot Specified[4]
TemozolomideU-25135.62 µMNot Specified[5]

Note on IC50 Values for Temozolomide: A systematic review of in vitro studies has shown variability in the reported IC50 values for temozolomide against the U251 cell line, with a median of 240.0 µM at 48 hours and 176.50 µM at 72 hours.[3] Other studies have reported lower IC50 values, such as 38.1 µM and 35.62 µmol/L.[4][5] This variability can be attributed to differences in experimental protocols, such as cell culture conditions and the specific viability assay used.

Proposed Mechanism of Action

This compound (Hypothetical)

The precise mechanism of action for this compound has not been elucidated. However, as a diterpenoid, it may share common anti-cancer mechanisms with other compounds in its class. Diterpenoids have been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of various signaling pathways.[6][7][8] Two of the key pathways often implicated are the PI3K/Akt and JAK/STAT pathways, which are critical for cell survival and proliferation.[6]

Below is a hypothetical signaling pathway for the anti-cancer activity of this compound, based on known mechanisms of other diterpenoids.

G Hypothetical Signaling Pathway for Diterpenoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK 15_Methoxy_16_oxo_15_16H_strictic_acid 15-Methoxy-16-oxo- 15,16H-strictic acid 15_Methoxy_16_oxo_15_16H_strictic_acid->Receptor Binds to or interacts with cell surface receptors Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival STAT3 STAT3 JAK->STAT3 Bcl2 Bcl-2 STAT3->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis G General Cytotoxicity Assay Workflow A 1. Cell Seeding U-251 cells are seeded in 96-well plates and allowed to adhere overnight. B 2. Compound Treatment Cells are treated with a range of concentrations of This compound. A->B C 3. Incubation Plates are incubated for a specified period (e.g., 48 or 72 hours). B->C D 4. Viability Assay A viability reagent (e.g., MTT, XTT, or a luminescent-based assay) is added to each well. C->D E 5. Measurement The absorbance or luminescence is measured using a plate reader. D->E F 6. Data Analysis Cell viability is calculated relative to untreated controls, and the IC50 value is determined by non-linear regression. E->F G Glioblastoma Standard-of-Care Workflow A Diagnosis of Glioblastoma B Maximal Safe Surgical Resection A->B C Radiation Therapy (6 weeks) B->C D Concomitant Temozolomide (during radiation) C->D concurrent E Adjuvant Temozolomide (6 cycles post-radiation) C->E

References

Safety Operating Guide

Safe Disposal of 15-Methoxy-16-oxo-15,16H-strictic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of 15-Methoxy-16-oxo-15,16H-strictic acid. As a diterpenoid carboxylic acid with noted cytotoxic activity, this compound requires stringent disposal protocols to ensure the safety of laboratory personnel and compliance with environmental regulations.[1] Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or general waste streams. The following step-by-step instructions are designed for researchers, scientists, and drug development professionals.

Core Disposal Protocol

All materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.

Step 1: Waste Segregation and Collection

Immediately segregate all waste contaminated with this compound at the point of generation.

  • Use designated, leak-proof, and chemically compatible waste containers.

  • For solid waste (e.g., contaminated gloves, weigh boats, paper towels), use a clearly labeled, sealable bag or container.

  • For liquid waste, use a dedicated, sealed, and shatter-resistant container. Solutions may include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

  • Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

Step 2: Labeling

Clearly label all waste containers with the words "Hazardous Waste." The label must include:

  • The full chemical name: "this compound"

  • CAS Number: 1356388-38-9

  • The primary hazard(s) (e.g., "Toxic," "Chemical Waste")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Storage

Store waste containers in a designated, secure area away from incompatible materials.[2]

  • The storage area should be well-ventilated.

  • Follow any specific storage temperature requirements for the compound.

  • Ensure containers are tightly closed to prevent leaks or spills.

Step 4: Disposal

Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not attempt to neutralize or treat the waste unless you are trained and equipped to do so and it is part of an approved protocol.

  • Provide the waste manifest or any other required documentation to the disposal personnel.

  • Waste material must be disposed of in accordance with national and local regulations.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.

PropertyValueReference
CAS Number 1356388-38-9[1][3]
Molecular Formula C21H28O5[3][4]
Molecular Weight 360.5 g/mol [3][4]
Appearance Powder[4]
Purity ≥ 98%[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Biological Activity Cytotoxic against U-251 cells[1]

Experimental Protocols

Spill Cleanup Protocol:

In the event of a spill, the following procedure should be followed:

  • Assess the Situation: Evacuate the immediate area if the spill is large or if there is a risk of inhalation.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, additional respiratory protection may be necessary.

  • Containment: For liquid spills, use an absorbent material (e.g., spill pillows, vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

  • Cleanup:

    • Place all contaminated materials (absorbent, broken glass, etc.) into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.

    • All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_contaminated Is material contaminated? start->is_contaminated solid_waste Solid Waste (PPE, labware, etc.) is_contaminated->solid_waste Yes, Solid liquid_waste Liquid Waste (Solutions, etc.) is_contaminated->liquid_waste Yes, Liquid segregate_solid Segregate in Labeled, Sealed Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled, Sealed Liquid Waste Container liquid_waste->segregate_liquid store_waste Store in Designated Hazardous Waste Area segregate_solid->store_waste segregate_liquid->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 15-Methoxy-16-oxo-15,16H-strictic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in research and development. This guide provides detailed procedures for the safe use of 15-Methoxy-16-oxo-15,16H-strictic acid, a diterpenoid natural product, ensuring the protection of laboratory personnel and the integrity of your work. Due to its acidic nature and potential cytotoxic properties, a stringent adherence to the following operational and disposal plans is imperative.

Personal Protective Equipment (PPE) and Compound Properties

Given the powdered form and potential hazards of this compound, a comprehensive PPE strategy is required. The following table summarizes the necessary protective gear and key chemical properties.

Parameter Specification Reference
CAS Number 1356388-38-9[1][2]
Molecular Formula C21H28O5[1][2]
Molecular Weight 360.5[1][2]
Form Powder[2]
Purity ≥ 98%[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Known Hazards Cytotoxic activity against U-251 cells has been reported.[3] As an organic acid, it is expected to be a skin and eye irritant.
Eye Protection Chemical splash goggles and a face shield are mandatory to protect against splashes.[4][5]
Hand Protection Double-gloving with nitrile gloves is recommended for incidental contact.[4][5] For extended handling or when working with larger quantities, heavy-duty nitrile or butyl rubber gloves should be used.[4][5]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required.[6][7]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[7] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receiving Receive Shipment inspect Inspect for Damage receiving->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE storage->ppe Prepare for Experiment fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Compound fume_hood->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving experiment Perform Experiment dissolving->experiment decontaminate_glassware Decontaminate Glassware experiment->decontaminate_glassware Post-Experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces Post-Experiment waste_collection Collect Waste in a Labeled, Sealed Container decontaminate_glassware->waste_collection decontaminate_surfaces->waste_collection waste_disposal Dispose of Waste via Approved Chemical Waste Program waste_collection->waste_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.